7-Oxostaurosporine
説明
(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione has been reported in Streptomyces sanyensis and Streptomyces hygroscopicus with data available.
structure given in first source; isolated from Streptomyces platensis malvinus; inhibits the cell cycle progression at G2 phase of human chronic erythroleukemia cells K-562
特性
CAS番号 |
125035-83-8 |
|---|---|
分子式 |
C28H24N4O4 |
分子量 |
480.5 g/mol |
IUPAC名 |
(2R,3R,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione |
InChI |
InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25+,28+/m0/s1 |
InChIキー |
POTTVLREWUNNRO-MHIBKGSMSA-N |
異性体SMILES |
C[C@]12[C@@H]([C@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |
正規SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |
製品の起源 |
United States |
Foundational & Exploratory
7-Oxostaurosporine: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxostaurosporine, also known as RK-1409, is a naturally occurring indolocarbazole alkaloid belonging to the staurosporine family of compounds. First discovered as a potent inhibitor of Protein Kinase C (PKC), it has since garnered significant interest within the scientific community for its diverse biological activities, including potent antitumor and antifungal properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.
Discovery and Natural Sources
This compound has been isolated from two primary natural sources: actinomycetes and marine tunicates.
Microbial Origin: Streptomyces platensis subsp. malvinus RK-1409
The initial discovery of this compound was from the fermentation broth of a soil actinomycete, Streptomyces platensis subsp. malvinus strain RK-1409[1][2]. This discovery was the result of a screening program aimed at identifying novel inhibitors of Protein Kinase C[1].
Marine Origin: Eudistoma vannamei
More recently, derivatives of this compound, namely 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, have been isolated from the Brazilian endemic tunicate Eudistoma vannamei[3][4]. This finding highlights the diverse natural sources of this class of compounds and suggests the potential for discovering further novel analogues from marine organisms.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₄N₄O₄ | [3] |
| Molecular Weight | 480.51 g/mol | [3] |
| Appearance | Yellowish powder | [2] |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in chloroform; insoluble in water. | |
| CAS Number | 125035-83-8 |
Experimental Protocols
This section provides detailed methodologies for the fermentation, isolation, and characterization of this compound and its derivatives, as well as for key biological assays.
Fermentation of Streptomyces platensis (Representative Protocol)
This protocol is a representative procedure for the fermentation of Streptomyces species to produce indolocarbazole alkaloids, based on general methods for this genus.
-
Inoculum Preparation: A loopful of a mature culture of Streptomyces platensis subsp. malvinus RK-1409 from an agar slant is used to inoculate a 50 mL seed culture medium (e.g., ISP2 medium). The culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (5% v/v) is transferred to a 1 L production medium with the following composition (g/L): soluble starch (20), glucose (10), peptone (5), yeast extract (5), K₂HPO₄ (1), MgSO₄·7H₂O (0.5), and CaCO₃ (2), with the pH adjusted to 7.0 before sterilization.
-
Fermentation: The production culture is incubated at 28°C for 5-7 days in a fermenter with controlled aeration and agitation.
-
Monitoring: The production of this compound can be monitored by HPLC analysis of the culture broth extract.
Isolation and Purification of this compound Derivatives from Eudistoma vannamei
The following protocol is adapted from the isolation of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine[3].
-
Extraction: Fresh specimens of Eudistoma vannamei (8.8 kg) are extracted with methanol. The resulting extract is concentrated under reduced pressure to yield a crude extract (351.80 g).
-
Solvent Partitioning: The crude extract is resuspended in a 7:3 methanol/water mixture and partitioned successively with dichloromethane (CH₂Cl₂) and n-butanol.
-
Column Chromatography: The CH₂Cl₂ fraction is subjected to silica gel flash chromatography using a gradient of n-hexane and ethyl acetate.
-
Further Purification: The active fractions are further purified by preparative thin-layer chromatography (TLC) to yield the purified compounds.
Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against PKC[5][6][7].
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, CaCl₂, phosphatidylserine, diolein, and the PKC enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. A control with DMSO alone is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP and a peptide substrate (e.g., histone H1).
-
Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 10 minutes).
-
Termination and Measurement: The reaction is stopped by the addition of trichloroacetic acid (TCA). The phosphorylated substrate is precipitated, collected on filters, and the radioactivity is quantified using a scintillation counter.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the PKC activity (IC₅₀) is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity[3].
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the compound.
Quantitative Data
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound and its derivatives.
Table 1: ¹H and ¹³C NMR Data for 2-hydroxy-7-oxostaurosporine (1) and 3-hydroxy-7-oxostaurosporine (2) in pyridine-d₅ [3][4]
| Position | δH (ppm), mult. (J in Hz) for 1 | δC (ppm) for 1 | δH (ppm), mult. (J in Hz) for 2 | δC (ppm) for 2 |
| 1 | 8.15 (d, 8.7) | 116.1 | 8.17 (d, 8.7) | 116.8 |
| 2 | - | 150.1 | 7.61 (t, 7.5) | 126.4 |
| 3 | 7.46 (t, 7.5) | 120.7 | - | 150.9 |
| 4 | 9.94 (d, 7.9) | 125.8 | 9.94 (d, 7.9) | 125.9 |
| 4a | - | 124.7 | - | 124.7 |
| 4b | - | 131.2 | - | 131.8 |
| 4c | - | 132.3 | - | 132.4 |
| 5 | - | - | - | - |
| 6 | - | 141.1 | - | 133.3 |
| 6a | - | 141.9 | - | 141.8 |
| 7 | - | 183.2 | - | 183.3 |
| 7a | - | - | - | - |
| 7b | - | - | - | - |
| 7c | - | - | - | - |
| 8 | 9.94 (d, 7.9) | 125.8 | 9.94 (d, 7.9) | 125.9 |
| 9 | 7.46 (t, 7.5) | 120.7 | 7.46 (t, 7.5) | 120.7 |
| 10 | 7.61 (t, 7.5) | 126.4 | 7.61 (t, 7.5) | 126.4 |
| 11 | 8.15 (d, 8.7) | 116.1 | 8.17 (d, 8.7) | 116.8 |
| 11a | - | 141.9 | - | 141.8 |
| 12a | - | 132.3 | - | 132.4 |
| 12b | - | 131.2 | - | 131.8 |
| 13a | - | 141.1 | - | 133.3 |
| 1' | 6.62 (d, 3.1) | 91.7 | 6.69 (d, 3.4) | 91.8 |
| 3' | 3.95 (m) | 75.8 | 3.97 (m) | 75.9 |
| 4' | 3.23 (br. q, 3.1) | 50.8 | 3.26 (br. q, 3.4) | 50.8 |
| 5'α | 2.36 (m) | 33.8 | 2.46 (m) | 33.8 |
| 5'β | 2.72 (m) | 33.8 | 2.74 (m) | 33.8 |
| 6' | - | - | - | - |
| N-CH₃ | 1.48 (s) | 30.5 | 1.48 (s) | 30.5 |
| O-CH₃ | 3.31 (s) | 57.2 | 3.32 (s) | 57.2 |
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated m/z | Observed m/z | Reference |
| 2-hydroxy-7-oxostaurosporine / 3-hydroxy-7-oxostaurosporine | C₂₈H₂₄N₄O₅ | 497.1825 [M+H]⁺ | 497.1830 | [3][4] |
Biological Activity
The following tables summarize the inhibitory concentrations (IC₅₀) of this compound and its derivatives against various cancer cell lines and kinases.
Table 3: Cytotoxicity of 2-hydroxy-7-oxostaurosporine/3-hydroxy-7-oxostaurosporine Mixture (1/2) and Staurosporine (STP) against Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC₅₀ (nM) for 1/2 | IC₅₀ (nM) for STP |
| HL-60 | Promyelocytic Leukemia | 26.0 ± 1.2 | 58.2 ± 1.1 |
| Molt-4 | Acute Lymphoblastic Leukemia | 16.0 ± 1.1 | 39.0 ± 1.2 |
| Jurkat | T-cell Leukemia | 10.3 ± 1.1 | 83.8 ± 1.1 |
| K562 | Chronic Myeloid Leukemia | 11.0 ± 1.1 | 196.1 ± 1.2 |
| HCT-8 | Colon Cancer | 83.8 ± 1.1 | 58.2 ± 1.1 |
| SF-295 | Glioblastoma | 215.4 ± 1.2 | 28.7 ± 1.1 |
| MDA-MB-435 | Melanoma | 28.7 ± 1.1 | 215.4 ± 1.2 |
| PBMC | Normal Lymphocytes | 687.1 ± 1.1 | 116.4 ± 1.1 |
Table 4: Kinase Inhibitory Activity
| Compound | Kinase | IC₅₀ | Reference |
| This compound (RK-1409) | Protein Kinase C | 3 ng/mL | [1] |
| UCN-01 (7-hydroxystaurosporine) | PDK1 | 33 nM | [4] |
Signaling Pathway Inhibition
This compound and its analogues exert their biological effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. 7-hydroxystaurosporine (UCN-01), a close analogue of this compound, has been shown to inhibit this pathway by targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1)[4]. Inhibition of PDK1 prevents the phosphorylation and subsequent activation of Akt, leading to the induction of apoptosis. It is highly probable that this compound shares this mechanism of action.
Figure 1. Inhibition of the PI3K/Akt signaling pathway by this compound.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation and cell survival. Staurosporine has been shown to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α)[7]. This inhibition is thought to occur at the level of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, prevents the translocation of the active NF-κB dimer to the nucleus.
Figure 2. Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a potent, naturally derived bioactive compound with significant potential in drug discovery and development, particularly in the field of oncology. Its ability to inhibit key signaling pathways such as the PI3K/Akt and NF-κB pathways underscores its therapeutic promise. This technical guide provides a comprehensive resource for researchers, consolidating key information on its discovery, isolation, and biological activity, and serves as a foundation for further investigation into this promising molecule and its analogues. The detailed protocols and data presented herein are intended to facilitate and accelerate future research endeavors in this area.
References
- 1. A new inhibitor of protein kinase C, RK-1409 (this compound). I. Taxonomy and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Structure Elucidation and Anticancer Activity of this compound Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 7-Oxostaurosporine: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxostaurosporine, an indolocarbazole alkaloid, is a potent inhibitor of protein kinase C (PKC) and other kinases, exhibiting significant anti-tumor properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation, synthesis, and key biological assays are presented, alongside an exploration of the signaling pathways it modulates, primarily the PKC and NF-κB pathways. This document aims to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.
Chemical Structure and Physicochemical Properties
This compound, also known as RK-1409, is a derivative of the well-known kinase inhibitor, staurosporine. The introduction of a ketone group at the 7-position of the aglycone core distinguishes it from its parent compound.
Chemical Structure:
-
IUPAC Name: (2R,3R,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1²,⁶.0⁷,²⁸.0⁸,¹³.0¹⁵,¹⁹.0²⁰,²⁷.0²¹,²⁶]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione[1]
-
Molecular Formula: C₂₈H₂₄N₄O₄[1]
-
Molecular Weight: 480.5 g/mol [1]
-
CAS Number: 125035-83-8[1]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | Yellowish powder | General knowledge |
| Solubility | Soluble in DMSO, ethanol, and methanol. Poorly soluble in water. | [2] |
| Melting Point | Not explicitly found | |
| UV max (MeOH) | Not explicitly found |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of a variety of protein kinases, with a pronounced effect on Protein Kinase C (PKC). Its biological activities stem from its ability to interfere with key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Protein Kinase Inhibition
Table of Staurosporine Kinase Inhibition:
| Kinase | IC₅₀ (nM) |
| PKCα | 2 |
| PKCγ | 5 |
| PKCη | 4 |
| PKA | 15 |
| PKG | 18 |
| S6K | 5 |
| CaMKII | 20 |
| v-Src | 6 |
| Lyn | 20 |
| Syk | 16 |
Source: Selleck Chemicals Datasheet
Anti-tumor Activity
This compound exhibits significant anti-tumor activity through several mechanisms:
-
Induction of Apoptosis: It effectively induces programmed cell death in various cancer cell lines.
-
Cell Cycle Arrest: this compound causes cell cycle arrest at the G2 phase, preventing cancer cell proliferation.[2]
-
Inhibition of the NF-κB Pathway: By inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, it can suppress the expression of genes involved in inflammation, cell survival, and proliferation.[2][3]
The cytotoxic effects of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, derivatives of this compound, have been evaluated against a panel of human tumor cell lines.
Table of Cytotoxicity of this compound Derivatives (Mixture of 2-hydroxy and 3-hydroxy derivatives):
| Cell Line | IC₅₀ (nM) |
| HL-60 (Promyelocytic leukemia) | 25.97 |
| Molt-4 (Lymphoblastic leukemia) | 18.64 |
| Jurkat (T-cell leukemia) | 10.33 |
| K562 (Chronic myelogenous leukemia) | 19.6 |
| HCT-8 (Ileocecal adenocarcinoma) | Not Converted |
| SF-295 (Glioblastoma) | Not Converted |
| MDA-MB-435 (Melanoma) | Not Converted |
Source: Jimenez et al., 2012[5]
Signaling Pathways Modulated by this compound
The primary signaling pathways affected by this compound are the Protein Kinase C (PKC) and the Nuclear Factor-kappa B (NF-κB) pathways.
PKC Signaling Pathway
As a potent inhibitor of PKC, this compound blocks the phosphorylation of downstream substrates, thereby interfering with a multitude of cellular processes regulated by this kinase family, including cell growth, differentiation, and apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A new inhibitor of protein kinase C, RK-1409 (this compound). II. Fermentation, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of staurosporine derivatives on protein kinase activity and vinblastine accumulation in mouse leukaemia P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Oxostaurosporine: A Technical Guide for Researchers
An In-depth Examination of the Physical, Chemical, and Biological Properties of a Potent Kinase Inhibitor
Introduction
7-Oxostaurosporine is a potent indolocarbazole alkaloid and a derivative of staurosporine, a well-known broad-spectrum protein kinase inhibitor.[1] As an oxidized and highly fluorescent analog of UCN-01, this compound has garnered significant interest within the scientific community for its pronounced biological activities, including its role as a formidable inhibitor of Protein Kinase C (PKC) and its ability to induce cell cycle arrest. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols.
Physical and Chemical Properties
This compound is a yellow solid with poor solubility in water but is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For long-term storage, it is recommended to be kept at -20°C.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₄N₄O₄ | [2] |
| Molecular Weight | 480.5 g/mol | [2] |
| CAS Number | 141196-69-2 | [2] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol; Poorly soluble in water | [1] |
| Storage Temperature | -20°C | [1] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the potent inhibition of a variety of protein kinases, with a particularly strong inhibitory action against Protein Kinase C (PKC). Its mechanism of action is largely attributed to its ability to compete with ATP for the binding site on the kinase catalytic domain. This inhibition of critical signaling kinases leads to the downstream modulation of several cellular processes, including cell cycle progression and apoptosis.
Protein Kinase C Inhibition
This compound is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by this compound disrupts these signaling cascades, contributing to its anti-proliferative effects.
Cell Cycle Arrest
A hallmark of this compound's activity is its ability to induce cell cycle arrest at the G2/M phase.[1] This arrest is a consequence of the inhibition of key kinases that regulate the G2 to M phase transition, such as cyclin-dependent kinases (CDKs). By halting the cell cycle at this checkpoint, this compound prevents cell division and can lead to the induction of apoptosis in cancer cells.
Induction of Apoptosis
This compound is a known inducer of apoptosis, or programmed cell death. The apoptotic cascade can be initiated through both caspase-dependent and caspase-independent pathways. The inhibition of survival signaling pathways by this compound, coupled with the induction of cell cycle arrest, culminates in the activation of the apoptotic machinery, leading to the systematic dismantling of the cell. Staurosporine, a closely related compound, has been shown to induce apoptosis through the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).[3]
Modulation of NF-κB Signaling
The transcription factor NF-κB is a critical regulator of inflammatory responses, cell survival, and proliferation. Interestingly, staurosporine has been reported to induce the activation of NF-κB. This effect appears to be independent of its PKC inhibitory activity, suggesting a more complex mechanism of action that may involve other signaling pathways.
Table 2: Inhibitory Activity of Staurosporine (a related compound) Against Various Kinases
| Kinase | IC₅₀ (nM) |
| PKCα | 2 |
| PKCγ | 5 |
| PKCη | 4 |
| PKA | 15 |
| PKG | 18 |
| Phosphorylase kinase | 3 |
| S6 kinase | 5 |
| Myosin light chain kinase (MLCK) | 21 |
| CAM PKII | 20 |
| cdc2 | 9 |
| v-Src | 6 |
| Lyn | 20 |
| c-Fgr | 2 |
| Syk | 16 |
Note: Data presented is for staurosporine, a closely related analog of this compound, and serves as a reference for its broad kinase inhibitory profile.[4]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by this compound and the experimental procedures used to study them, the following diagrams are provided in the DOT language.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a specified period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of changes in protein expression or phosphorylation status upon treatment with this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein levels.
Conclusion
This compound is a valuable research tool for studying cellular signaling pathways and for investigating potential therapeutic strategies, particularly in the context of cancer. Its potent inhibition of PKC and other kinases, leading to cell cycle arrest and apoptosis, makes it a subject of ongoing scientific inquiry. This technical guide provides a foundational understanding of its properties and the methodologies used to investigate its biological effects, empowering researchers to further explore the potential of this compelling molecule.
References
7-Oxostaurosporine: A Technical Guide to a Potent Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxostaurosporine, a derivative of the microbial alkaloid staurosporine, has emerged as a potent inhibitor of Protein Kinase C (PKC).[1][2] PKC represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[3][4] Dysregulation of PKC signaling is implicated in various diseases, most notably cancer, making it a key target for therapeutic intervention. This compound demonstrates significant potential in this arena, exhibiting cytotoxic effects against various cancer cell lines and warranting in-depth investigation as a potential therapeutic agent.
Quantitative Data on Inhibitory Activity
While specific IC50 values for this compound against a comprehensive panel of kinases are not widely published, its cytotoxic activity against various human cancer cell lines has been documented. The following table summarizes the available data for this compound and its derivatives. For comparative purposes, a table with the well-documented inhibitory activities of the parent compound, staurosporine, against various PKC isoforms and other kinases is also provided.
Table 1: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine | Jurkat (Leukemia) | 10.33 | [5] |
| HL-60 (Leukemia) | Not Specified | [5] | |
| Molt-4 (Leukemia) | Not Specified | [5] | |
| K562 (Leukemia) | Not Specified | [5] | |
| HCT-8 (Colon Cancer) | Not Specified | [5] | |
| SF-295 (Glioblastoma) | Not Specified | [5] | |
| MDA-MB-435 (Melanoma) | Not Specified | [5] |
Table 2: Inhibitory Activity of Staurosporine (Reference Compound) Against PKC Isoforms and Other Kinases
| Kinase | IC50 (nM) |
| PKC Isoforms | |
| PKCα | 2 |
| PKCγ | 5 |
| PKCη | 4 |
| PKCδ | 20 |
| PKCε | 73 |
| PKCζ | 1086 |
| Other Kinases | |
| PKA | 15 |
| PKG | 18 |
| Phosphorylase Kinase | 3 |
| S6 Kinase | 5 |
| Myosin light chain kinase (MLCK) | 21 |
| CAM PKII | 20 |
| cdc2 | 9 |
| v-Src | 6 |
| Lyn | 20 |
| c-Fgr | 2 |
| Syk | 16 |
Disclaimer: The data in Table 2 pertains to staurosporine and is provided as a reference due to the limited availability of specific data for this compound.
Mechanism of Action
Staurosporine and its derivatives, including this compound, are known to function as ATP-competitive inhibitors of protein kinases.[6] They bind to the catalytic domain of the kinase, occupying the ATP-binding pocket. This prevents the transfer of a phosphate group from ATP to the substrate protein, thereby inhibiting the kinase's activity. The broad-spectrum inhibitory profile of staurosporine is attributed to the high degree of conservation in the ATP-binding site across the kinome.[7] While this compound is characterized as a potent PKC inhibitor, its precise binding kinetics and structural interactions with different PKC isoforms are areas requiring further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of compounds like this compound against PKC.
In Vitro PKC Kinase Activity Assay (Radiometric)
This protocol is a standard method for directly measuring the enzymatic activity of PKC and its inhibition.
Materials:
-
Purified PKC enzyme (specific isoform of interest)
-
This compound (or other inhibitors)
-
PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and purified PKC enzyme.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cell-Based PKC Activity Assay
This protocol assesses the ability of an inhibitor to modulate PKC activity within a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to have active PKC signaling)
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA or Bradford)
-
PKC activity assay kit (non-radioactive, ELISA-based kits are commercially available)[8]
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce PKC activity.
-
Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Measure the PKC activity in the cell lysates using a commercial PKC activity assay kit, following the manufacturer's instructions. These kits typically involve the phosphorylation of a specific substrate and detection with a phospho-specific antibody.
-
Normalize the PKC activity to the protein concentration of each sample.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
PKC Signaling Pathway
Caption: Canonical Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Screening PKC Inhibitors
Caption: A generalized workflow for an in vitro radiometric assay to determine the IC50 of a PKC inhibitor.
Kinase Selectivity Profile Concept
Caption: Conceptual illustration of a selective versus a non-selective kinase inhibitor profile.
References
- 1. bosterbio.com [bosterbio.com]
- 2. A new inhibitor of protein kinase C, RK-1409 (this compound). II. Fermentation, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. Structure elucidation and anticancer activity of this compound derivatives from the Brazilian endemic tunicate Eudistoma vannamei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
The Biological Activity of 7-Oxostaurosporine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxostaurosporine, a derivative of the indolocarbazole alkaloid staurosporine, has emerged as a potent modulator of cellular signaling pathways, primarily through its robust inhibition of Protein Kinase C (PKC).[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, cellular effects, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Mechanism of Action: Protein Kinase C Inhibition
This compound exerts its biological effects predominantly through the potent inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][4] The inhibitory action of staurosporine and its derivatives is competitive with respect to ATP, indicating that it binds to the ATP-binding site within the catalytic domain of the kinase.[5] This binding prevents the transfer of phosphate from ATP to the target substrate, thereby blocking the downstream signaling cascade.
While potent, staurosporine and its derivatives are not entirely specific for PKC and can inhibit a broad range of other kinases, albeit often with lower affinity. This lack of absolute specificity has limited its direct clinical applications but has made it an invaluable tool in research for probing kinase-dependent signaling pathways.
Quantitative Data: Inhibitory Activity and Cellular Effects
The following tables summarize the quantitative data regarding the inhibitory and cytotoxic effects of this compound and its close analogs.
Table 1: In Vitro Kinase Inhibitory Activity of Staurosporine Analogs
| Kinase Target | Staurosporine Analog | IC50 (nM) | Reference |
| Protein Kinase C (PKC) | UCN-01 (7-hydroxystaurosporine) | 4.1 | [6] |
| Protein Kinase C (PKC) | UCN-02 (7-epi-hydroxystaurosporine) | 62 | [6] |
| FLT3 | KIST301135 (Staurosporine derivative) | >75% inhibition at 20 nM | [7] |
| JAK3 | KIST301135 (Staurosporine derivative) | >75% inhibition at 20 nM | [7] |
Table 2: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) | 95% CI (nM) | Reference |
| HL-60 (Leukemia) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 10.33 | [8.93–11.84] | [8] |
| Molt-4 (Leukemia) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 11.23 | [9.67–13.04] | [8] |
| Jurkat (Leukemia) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 10.33 | [8.93–11.84] | [8] |
| K562 (Leukemia) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 14.56 | [12.29–17.25] | [8] |
| HCT-8 (Colon Cancer) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 38.45 | [32.72–45.18] | [8] |
| SF-295 (Glioblastoma) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 28.79 | [24.49–33.84] | [8] |
| MDA-MB-435 (Melanoma) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 25.43 | [21.78–29.68] | [8] |
Table 3: In Vivo Antitumor Activity of this compound
| Parameter | Value | Experimental Conditions | Reference |
| Tumor Growth Inhibition (TGI) | 56.1% | 6 mg/kg, once daily, intravenous injection | [1] |
Cellular Effects of this compound
Induction of Apoptosis
A primary and well-documented biological effect of this compound is the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines.[1] This pro-apoptotic activity is intrinsically linked to its inhibition of PKC and the subsequent modulation of downstream signaling pathways that regulate cell survival and death. Key events in this compound-induced apoptosis include the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of Bcl-2 family proteins, which are critical arbiters of mitochondrial-mediated apoptosis.[9][10]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G2 phase.[2] This prevents cells from entering mitosis and undergoing cell division. The mechanism of G2 arrest likely involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners that govern the G2/M transition.[11][12] By inhibiting kinases that are essential for cell cycle progression, this compound effectively halts the proliferation of cancer cells.
Key Signaling Pathways Modulated by this compound
The biological activities of this compound stem from its ability to interfere with critical intracellular signaling pathways. As a potent PKC inhibitor, its effects ripple through multiple interconnected networks that control cell fate.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[1] Constitutive activation of NF-κB is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. This compound has been shown to inhibit the NF-κB pathway, contributing to its pro-apoptotic effects.[1] Inhibition of PKC by this compound can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[13][14]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling network that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. There is significant crosstalk between the PKC and PI3K/Akt pathways.[15][16] By inhibiting certain PKC isoforms, this compound can indirectly influence the activity of the PI3K/Akt/mTOR cascade, leading to decreased cell survival and proliferation.[17][18]
Figure 2: Crosstalk between PKC inhibition by this compound and the PI3K/Akt/mTOR pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation and survival.[19] The interplay between PKC and the MAPK/ERK pathway is complex and can be context-dependent.[5] Inhibition of specific PKC isoforms by this compound can lead to the downregulation of ERK signaling, thereby contributing to its anti-proliferative effects.[20]
Figure 3: Modulation of the MAPK/ERK signaling pathway by this compound via PKC inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Protein Kinase C (PKC) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against PKC.
Materials:
-
Purified recombinant PKC isoforms
-
PKC substrate (e.g., a synthetic peptide with a PKC phosphorylation site)
-
ATP, [γ-32P]ATP
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylserine and Diacylglycerol (for PKC activation)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, phosphatidylserine, and diacylglycerol.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding the purified PKC enzyme and a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-32P]ATP.
-
Measure the amount of 32P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of PKC inhibition for each concentration of this compound and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. A new inhibitor of protein kinase C, RK-1409 (this compound). II. Fermentation, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of staurosporine on protein kinase C stimulation of airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Structure elucidation and anticancer activity of this compound derivatives from the Brazilian endemic tunicate Eudistoma vannamei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The prevention of the staurosporine-induced apoptosis by Bcl-X(L), but not by Bcl-2 or caspase inhibitors, allows the extensive differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDK4/cyclin D1/PCNA complexes during staurosporine-induced G1 arrest and G0 arrest of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kip/Cip and Ink4 Cdk inhibitors cooperate to induce cell cycle arrest in response to TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-talk between mitogenic Ras/MAPK and survival PI3K/Akt pathways: a fine balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 20. glpbio.com [glpbio.com]
7-Oxostaurosporine: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Oxostaurosporine, a derivative of the indolocarbazole alkaloid staurosporine, has emerged as a molecule of interest in cancer research due to its profound effects on cell cycle progression. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role as a potent kinase inhibitor. Owing to the limited availability of extensive research specifically on this compound, this document leverages the substantial body of data available for its close structural and functional analog, UCN-01 (7-hydroxystaurosporine), to provide a comprehensive overview. This guide will detail its impact on cell cycle checkpoints, delineate the key signaling pathways it modulates, and provide established experimental protocols for its study. All quantitative data are presented in structured tables for comparative analysis, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Staurosporine and its analogs are renowned for their broad-spectrum kinase inhibitory activity, making them valuable tools for cancer research and potential therapeutic agents. This compound is distinguished by the presence of a ketone group at the 7-position of the aglycone core. While it is known to be a potent inhibitor of Protein Kinase C (PKC) and to induce apoptosis, detailed mechanistic studies are not as prevalent as for its hydroxylated counterpart, UCN-01.[1] UCN-01 has been extensively studied and has entered clinical trials, providing a wealth of information on its effects on cell cycle regulation.[2] This guide will, therefore, present the well-documented effects of UCN-01 as a surrogate to elucidate the probable mechanisms of action of this compound, with the explicit understanding that subtle differences in their biological activities may exist.
Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest
The primary mechanism by which this compound and its analogs exert their anti-proliferative effects is through the inhibition of a wide range of protein kinases that are critical for cell cycle progression. The impact on the cell cycle is pleiotropic, manifesting as arrest in the G1, S, or G2/M phases, depending on the cellular context and concentration of the compound.
Key Kinase Targets
This compound and UCN-01 are potent inhibitors of several key kinases involved in cell cycle control and signal transduction.
-
Protein Kinase C (PKC): As with other staurosporine analogs, this compound is a potent inhibitor of PKC.[1] PKC isoforms are involved in numerous signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
-
Checkpoint Kinase 1 (Chk1): UCN-01 is a potent inhibitor of Chk1, a critical component of the DNA damage response and the G2/M checkpoint.[3] Inhibition of Chk1 by UCN-01 abrogates the G2 arrest induced by DNA-damaging agents, leading to premature mitotic entry and subsequent cell death, particularly in p53-deficient cancer cells.[4]
-
Cyclin-Dependent Kinases (CDKs): UCN-01 has been shown to inhibit the activity of several CDKs, which are the core regulators of cell cycle transitions. By inhibiting CDKs, UCN-01 can induce cell cycle arrest at various checkpoints.
Cell Cycle Checkpoint Abrogation
A key therapeutic strategy in cancer is the abrogation of cell cycle checkpoints, which forces cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis. UCN-01 has been shown to be particularly effective in abrogating the S and G2 checkpoints, an effect attributed to its potent inhibition of Chk1.[4] This effect is often synergistic with DNA-damaging chemotherapeutic agents.
Quantitative Data on Kinase Inhibition and Cellular Effects
The following tables summarize the available quantitative data for this compound and its analog UCN-01, providing insights into their potency and selectivity.
Table 1: IC50 Values of this compound Derivatives and Staurosporine Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| 2-hydroxy-7-oxostaurosporine / 3-hydroxy-7-oxostaurosporine (mixture) | HL-60 (promyelocytic leukemia) | 22 |
| Molt-4 (lymphocytic leukemia) | 16 | |
| Jurkat (T cell leukemia) | 10.33 | |
| K562 (chronic myeloid leukemia) | 110 | |
| HCT-8 (colon cancer) | 110 | |
| SF-295 (glioblastoma) | 120 | |
| MDA-MB-435 (melanoma) | 100 | |
| Staurosporine | HL-60 | 150 |
| Molt-4 | 390 | |
| Jurkat | 83 | |
| K562 | 1960 | |
| HCT-8 | 1300 | |
| SF-295 | 1100 | |
| MDA-MB-435 | 980 |
Data extracted from Jimenez et al., 2012.[5]
Table 2: IC50 Values of UCN-01 Against Key Cell Cycle Kinases
| Kinase | IC50 (nM) |
| Checkpoint Kinase 1 (hChk1) | 11 |
| Cdc25C-associated protein kinase 1 (cTAK1) | 27 |
| Checkpoint Kinase 2 (hChk2) | 1040 |
Data extracted from Busby et al., 2000.[3]
Table 3: IC50 Values of UCN-01 for Growth Inhibition in Human Hepatoma Cell Lines
| Cell Line | IC50 (nM) after 72h treatment |
| Huh7 | 69.76 |
| HepG2 | 155.43 |
| Hep3B | 222.74 |
Data extracted from Wu et al., 2013.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
This compound (or UCN-01)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting: Gently harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL. Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[7][8]
In Vitro Kinase Inhibition Assay
This is a general protocol to assess the inhibitory activity of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific substrate for the kinase
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout)
-
Kinase reaction buffer
-
This compound (at various concentrations)
-
Method for detecting kinase activity (e.g., scintillation counting for radiolabeled ATP, fluorescence/luminescence plate reader)
Procedure:
-
Reaction Setup: In a microplate well, combine the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period.
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane). Quantify the kinase activity by measuring the amount of phosphorylated substrate.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.[9][10][11][12]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound and experimental procedures.
Caption: G2/M Checkpoint Abrogation by this compound.
Caption: Workflow for Cell Cycle Analysis.
Caption: Workflow for Kinase Inhibition Assay.
Conclusion
This compound is a potent bioactive compound with significant potential in cancer research. Its ability to induce cell cycle arrest and apoptosis, likely through the inhibition of key cellular kinases such as PKC and Chk1, makes it a compelling subject for further investigation. While much of our current understanding is extrapolated from studies on its close analog, UCN-01, the available data suggests that this compound shares a similar mechanism of action. This technical guide provides a foundational understanding of its effects on cell cycle progression and offers practical protocols for its study. Further research is warranted to fully delineate the specific kinase inhibition profile and cellular effects of this compound to unlock its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The radiosensitizing agent 7-hydroxystaurosporine (UCN-01) inhibits the DNA damage checkpoint kinase hChk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Elucidation and Anticancer Activity of this compound Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21(waf1) or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. In vitro kinase assay [protocols.io]
- 12. bpsbioscience.com [bpsbioscience.com]
7-Oxostaurosporine and Its Impact on Phosphatidylserine Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxostaurosporine, a derivative of the microbial alkaloid staurosporine, is a potent biological agent historically recognized for its broad-spectrum protein kinase inhibitory activity.[1] More recent research, however, has unveiled a novel and distinct mechanism of action: the disruption of phosphatidylserine (PS) trafficking.[2][3] This technical guide provides an in-depth exploration of this critical function, summarizing the quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. Understanding this non-canonical activity of this compound not only offers new avenues for cell biology research but also presents potential therapeutic implications, particularly in the context of cancers driven by K-Ras mutations.[2][3]
Introduction: Phosphatidylserine and its Trafficking
Phosphatidylserine is an anionic phospholipid vital for numerous cellular functions.[3] In healthy cells, its distribution is tightly regulated and asymmetric, being predominantly sequestered to the inner leaflet of the plasma membrane.[2][3] This sequestration helps maintain the plasma membrane's electrostatic potential, which is crucial for the proper localization and function of certain signaling proteins, most notably the small GTPase K-Ras.[2][3] The trafficking of PS, particularly its endosomal sorting and recycling, is a dynamic process that ensures its correct subcellular distribution.[2]
Mechanism of Action of this compound on PS Trafficking
This compound, along with other staurosporine analogs, has been identified as a potent inhibitor of the endosomal sorting and recycling of phosphatidylserine.[2][3] This inhibitory action leads to a significant redistribution of PS from the inner leaflet of the plasma membrane to endosomes and other internal membranes.[2] Crucially, this effect is not a result of inhibiting flippase or activating scramblase enzymes, and at lower concentrations, it occurs independently of apoptosis induction or broad-spectrum protein kinase C (PKC) inhibition.[2][3]
The primary consequence of this PS depletion from the plasma membrane is the mislocalization of K-Ras.[2] K-Ras requires the anionic environment provided by PS for its proper anchoring and nanoclustering on the plasma membrane.[2][3] By disrupting the PS landscape, this compound effectively dislodges K-Ras, leading to its translocation to various intracellular compartments, including the endoplasmic reticulum, endosomes, and lysosomes.[2] This mislocalization selectively abrogates K-Ras signaling pathways.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and related compounds.
Table 1: Efficacy of Staurosporine Analogs in Inducing K-Ras Mislocalization
| Compound | EC₅₀ for K-Ras Mislocalization (nM) |
| Staurosporine (STS) | 0.42[2] |
| This compound (OSS) | 8.2 [2] |
| UCN-02 | 52[2] |
| UCN-01 | 840[2] |
Table 2: Comparative Efficacy on Ras Isoforms
| Ras Isoform | Sensitivity to Staurosporines |
| K-Ras | More sensitive[2] |
| H-Ras | ~4-10 fold less sensitive than K-Ras[2] |
Table 3: Concentration-Dependent Effects of Staurosporines
| Effect | Typical Concentration Range | Reference |
| K-Ras Mislocalization (OSS) | ~8.2 nM (EC₅₀) | [2] |
| Apoptosis Induction (Staurosporine) | 30-100 nM (neuronal cells) | [5] |
| 0.5 - 2.0 µM (septo-hippocampal cultures) | [4] | |
| 1 µM (general protocol) | [6][7] | |
| PKC Inhibition | Higher concentrations than for Ras mislocalization | [2] |
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments in the study of this compound and PS trafficking.
Cell Culture and Treatment
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are frequently used for studying Ras localization.[2] For apoptosis studies, various cell lines including HL-60 and neuronal cultures are employed.[5][8]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM for MDCK) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.
-
This compound Treatment: A stock solution of this compound is prepared in DMSO. For experiments, this stock is diluted in the cell culture medium to the desired final concentration. Control cells are treated with an equivalent volume of DMSO. Incubation times can range from a few hours to 48 hours, depending on the specific assay.[2][4]
Visualization of Phosphatidylserine and K-Ras Localization
-
PS Probe: A genetically encoded probe, such as mGFP-Lact-C2 (a fusion of Green Fluorescent Protein and the C2 domain of lactadherin), is used to visualize PS.[2][8] This probe specifically binds to PS on the cytoplasmic leaflet of membranes.
-
K-Ras Visualization: K-Ras is typically tagged with a fluorescent protein (e.g., mGFP-K-RasG12V) to monitor its subcellular localization.[2]
-
Microscopy: High-resolution confocal microscopy is used to capture images of live or fixed cells.
-
Cells are seeded on glass-bottom dishes and, if necessary, transfected with plasmids encoding the fluorescent probes.
-
Cells are treated with this compound or DMSO (control) for the desired time.
-
For live-cell imaging, the dish is mounted on a heated microscope stage. For fixed-cell imaging, cells are fixed with 4% paraformaldehyde, permeabilized, and mounted with an appropriate mounting medium.
-
Images are acquired using laser lines suitable for the specific fluorophores (e.g., 488 nm for GFP).
-
Image analysis is performed to quantify the colocalization of K-Ras with various organelle markers or to measure the fluorescence intensity at the plasma membrane versus intracellular compartments.
-
Analysis of K-Ras Downstream Signaling
-
Western Blotting: This technique is used to measure the phosphorylation status of key downstream effectors of the K-Ras pathway, such as ERK (ppERK) and Akt (pAkt).
-
Cells are treated with this compound as described above.
-
Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against ppERK, total ERK, pAkt, total Akt, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry is used to quantify the band intensities and determine the relative levels of protein phosphorylation.
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: Mechanism of this compound-induced K-Ras mislocalization.
Caption: Staurosporine-induced apoptotic pathway.
Caption: Workflow for studying this compound's effects.
Conclusion and Future Directions
This compound's ability to disrupt phosphatidylserine trafficking represents a significant departure from its classical role as a kinase inhibitor. This mechanism provides a powerful tool for researchers to investigate the intricate dynamics of cellular lipid trafficking and its impact on signaling pathways. For drug development professionals, the selective targeting of K-Ras localization through the modulation of PS distribution opens up a novel therapeutic window for treating K-Ras-driven cancers. Future research should focus on identifying the precise molecular target of this compound within the PS recycling machinery. Elucidating this target will not only enhance our fundamental understanding of lipid trafficking but also pave the way for the development of more specific and potent inhibitors of this pathway for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Staurosporines Disrupt Phosphatidylserine Trafficking and Mislocalize Ras Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staurosporine: A new tool for studying phosphatidylserine trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. High-resolution mapping reveals topologically distinct cellular pools of phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Effective Concentration of 7-Oxostaurosporine in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxostaurosporine, a derivative of the microbial alkaloid staurosporine, is a potent inhibitor of protein kinase C (PKC). Its ability to induce apoptosis and inhibit the NF-κB signaling pathway makes it a compound of significant interest in cancer research and drug development.[1] Establishing the effective concentration of this compound is a critical first step in any in vitro study to ensure reliable and reproducible results. This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal concentration of this compound for their specific cell culture models.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound disrupts downstream signaling cascades, notably the NF-κB pathway, which is constitutively active in many cancer cells and promotes cell survival and proliferation. This inhibition ultimately leads to cell cycle arrest and apoptosis.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell line, exposure time, and the specific biological endpoint being measured. The following table summarizes reported 50% inhibitory concentration (IC50) values in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |
| Jurkat | Leukemia | 10.33 | 72 | MTT |
| Molt-4 | Leukemia | 16 | 72 | MTT |
| HL-60 | Leukemia | 22 | 72 | MTT |
| K562 | Leukemia | 110 | 72 | MTT |
| MV4-11 | Leukemia | 78 | Not Specified | CCK-8 |
| SF-295 | Glioblastoma | 33.36 | 72 | MTT |
| HCT-8 | Colon Cancer | 58.24 | 72 | MTT |
| MDA-MB-435 | Melanoma | 28.68 | 72 | MTT |
| PBMC | Normal Cells | 687.08 | 72 | MTT |
Note: The cytotoxicity of this compound derivatives can be up to 14 times more potent than staurosporine.[2][3] The IC50 values for derivatives can be as low as 0.078 µM (78 nM) in cell lines like MV4-11.[4] It is crucial to perform a dose-response curve for each new cell line and experimental condition.
Experimental Protocols
To determine the effective concentration of this compound, a systematic approach is recommended, starting with a broad dose-range finding experiment followed by more specific assays to assess cell viability, apoptosis, and cell cycle distribution.
Protocol 1: Cell Viability Assay (MTT) for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells after treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specific time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using trypsin-EDTA, then collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Determining the precise effective concentration of this compound is fundamental for the design and interpretation of in vitro experiments. The protocols outlined in this document provide a comprehensive framework for researchers to establish the IC50 value and characterize the apoptotic and cell cycle effects of this potent kinase inhibitor in their specific cellular models. By following these standardized procedures, scientists can ensure the accuracy and reproducibility of their findings, thereby accelerating the progress of cancer research and drug development.
References
- 1. NF-κB activation by protein kinase C isoforms and B-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Nuclear Factor κB (NF-κB) in Prostate Cancer Is Mediated by Protein Kinase C ϵ (PKCϵ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Oxostaurosporine for Apoptosis Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 7-oxostaurosporine to induce apoptosis in cancer cells. This document is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.
Introduction
This compound, a derivative of the microbial alkaloid staurosporine, is a potent inhibitor of protein kinase C (PKC). Its ability to induce apoptosis in various cancer cell lines makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This compound triggers programmed cell death by inhibiting critical signaling pathways that promote cancer cell survival, such as the NF-κB pathway. These notes provide effective concentrations, treatment times, and detailed protocols for assessing apoptosis induced by this compound.
Data Presentation
The following tables summarize the effective concentrations and treatment durations of this compound and its analogue, UCN-01 (7-hydroxystaurosporine), for inducing apoptosis in various cancer cell lines.
Table 1: Effective Concentrations of Staurosporine Analogues for Apoptosis Induction
| Compound | Cancer Cell Line | Assay | Effective Concentration | Reference |
| This compound | CHO cells | Sphingomyelin Increase | 50 nM | [1] |
| This compound | In vivo tumor model | Tumor Growth Inhibition | 6 mg/kg, once daily | [1] |
| UCN-01 | p53-defective human breast cancer | Abrogation of S and G2 arrest | Non-cytotoxic concentrations | [2] |
| UCN-01 | Human myeloblastic leukemia HL60 | DNA Fragmentation | Not specified | [3] |
| UCN-01 | Human colon carcinoma HT29 | DNA Fragmentation | Not specified | [3] |
| Staurosporine | Human leukemic cell line U-937 | Apoptosis Induction | 0.5 µM - 1 µM | [4] |
| Staurosporine | Nonmalignant HBL-100 cells | Apoptosis Induction | 50 nM | [5] |
| Staurosporine | Metastatic T47D cells | Apoptosis Induction | 50 µM | [5] |
| Staurosporine | MCF-7 cells | Apoptosis Induction | 0.15 - 1 µM | [6] |
Table 2: Treatment Times for Apoptosis Induction by Staurosporine Analogues
| Compound | Cancer Cell Line | Effect | Treatment Time | Reference |
| This compound | CHO cells | Sphingomyelin Increase | 24 h | [1] |
| UCN-01 | HT29 and K562 cells | DNA Fragmentation | 1 day | [3] |
| UCN-01 | HL60 cells | DNA Fragmentation | < 4 h | [3] |
| Staurosporine | Septo-hippocampal cultures | Cell Death (LD50) | 72 h | [7] |
| Staurosporine | Human leukemic cell line U-937 | Apoptosis Induction | 18 - 24 h | [4] |
| Staurosporine | Nonmalignant HBL-100 cells | 100% Apoptosis | 48 h | [5] |
| Staurosporine | Metastatic T47D cells | Complete Apoptosis | 24 h | [5] |
| Staurosporine | MCF-7 cells | Apoptosis Induction | Up to 19 h | [6] |
Signaling Pathways
This compound induces apoptosis primarily through the inhibition of Protein Kinase C (PKC), which subsequently impacts downstream signaling pathways, including the NF-κB pathway. This leads to the activation of the intrinsic apoptotic pathway.
Caption: this compound inhibits PKC, leading to reduced NF-κB activity and induction of the intrinsic apoptotic pathway.
Experimental Workflow
A typical workflow for investigating the apoptotic effects of this compound on cancer cells is outlined below.
Caption: A generalized workflow for studying this compound-induced apoptosis in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment times (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells in the medium) after treatment with this compound.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot for Apoptosis-Related Proteins
This protocol detects changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Conclusion
This compound is a potent inducer of apoptosis in a variety of cancer cell lines. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action. Careful optimization of concentrations and treatment times for specific cell lines is recommended for achieving robust and reproducible results. These studies will contribute to a better understanding of this compound's potential as an anti-cancer agent.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. nanocellect.com [nanocellect.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Kinase C Signaling with 7-Oxostaurosporine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxostaurosporine is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. As a derivative of the well-characterized but non-selective kinase inhibitor staurosporine, this compound serves as a valuable tool for dissecting PKC-mediated signaling pathways. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying PKC signaling.
This compound exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of PKC. This competitive inhibition prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling cascades. The compound has been shown to induce apoptosis and inhibit the NF-κB pathway in various cancer cell lines, highlighting its potential as a research tool in oncology and inflammation.[1]
Data Presentation
| Kinase Target | IC50 (nM) |
| PKCα | 2 |
| PKCγ | 5 |
| PKCη | 4 |
| PKCδ | 20 |
| PKCε | 73 |
| PKCζ | 1086 |
Data presented are for staurosporine, the parent compound of this compound, and are intended to be representative.[2]
Mandatory Visualizations
PKC Signaling Pathway and Inhibition by this compound
Caption: PKC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing PKC Inhibition
Caption: General experimental workflow for studying PKC inhibition.
Experimental Protocols
The following protocols are generalized and should be optimized for your specific cell type, PKC isoform of interest, and experimental conditions.
Protocol 1: In Vitro PKC Kinase Assay
This protocol is adapted from a standard radioactive kinase assay and can be modified for non-radioactive methods.
Materials:
-
Recombinant active PKC enzyme
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphatidylserine and Diacylglycerol (for PKC activation)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase assay buffer, activated PKC enzyme, and the PKC substrate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Add the desired concentration of this compound or DMSO (vehicle control) to the kinase reaction mix.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific PKC isoform if known.
-
Incubation: Incubate the reaction at 30°C for a predetermined optimal time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing the paper in stopping solution.
-
Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of PKC Substrate Phosphorylation
This protocol allows for the assessment of PKC activity in a cellular context by measuring the phosphorylation of a known PKC substrate.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-specific for a PKC substrate and total protein for the same substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specific duration. In some experiments, a PKC activator like PMA may be added to stimulate PKC activity.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein of the PKC substrate to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation of the PKC substrate.
References
Application Notes and Protocols for Cell Cycle Synchronization Using 7-Oxostaurosporine
For researchers, scientists, and drug development professionals, achieving synchronized cell populations is crucial for studying the molecular events of the cell cycle, evaluating the efficacy of cell cycle-specific drugs, and producing proteins expressed at specific phases. 7-Oxostaurosporine, a derivative of the broad-spectrum protein kinase inhibitor staurosporine, offers a potential method for inducing cell cycle arrest, primarily at the G2/M transition, which can be adapted for cell synchronization.
These application notes provide a comprehensive overview of the mechanism, protocols for application, and methods for analysis of cell cycle synchronization using this compound.
Mechanism of Action
This compound, like its parent compound staurosporine, functions as a potent inhibitor of a wide range of protein kinases. Its application in cell cycle synchronization is primarily based on its ability to induce arrest at the G2/M checkpoint. This checkpoint is a critical control point that prevents cells from entering mitosis with damaged or unreplicated DNA.
The G2/M transition is driven by the activation of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex. The activity of this complex is tightly regulated by upstream kinases and phosphatases. Protein kinase inhibitors like this compound are thought to interfere with this regulatory network, leading to the inhibition of CDK1/Cyclin B activity and subsequent cell cycle arrest. The G2/M arrest induced by staurosporine has been associated with a decrease in the expression of both Cdc2 (CDK1) and Cyclin B[1].
Data Presentation
The following tables summarize the concentrations of staurosporine and its analogs used to induce cell cycle arrest in various cell lines as reported in the literature. It is important to note that the optimal concentration for reversible synchronization may differ from the concentrations cited for inducing terminal arrest or apoptosis and should be empirically determined for each cell line.
Table 1: Staurosporine Concentrations for Cell Cycle Arrest
| Compound | Cell Line | Concentration | Duration | Observed Effect |
| Staurosporine | U-937 (human leukemic) | 0.5 µM | 18 hours | G2/M arrest and apoptosis[2] |
| Staurosporine | Chang liver cells | 500 nM | 15 minutes (prepulse) | Telophase arrest and apoptosis[3] |
| Staurosporine | L929 (mouse fibrosarcoma) | 20 nM | 24 hours | G1 arrest[4] |
Table 2: 7-Hydroxystaurosporine (UCN-01) Concentrations for Cell Cycle Modulation
| Compound | Cell Line | Concentration | Duration | Observed Effect |
| 7-Hydroxystaurosporine (UCN-01) | 82-6 hTERT and RPE (human) | 50 nM | 1 hour (pre-irradiation) | G2/M checkpoint abrogation[5] |
Experimental Protocols
The following protocols provide a starting point for utilizing this compound to achieve G2/M synchronization. It is critical to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions for reversible cell cycle arrest.
Protocol 1: G2/M Synchronization with this compound
This protocol describes the induction of G2/M arrest and subsequent release to obtain a synchronized cell population.
Materials:
-
This compound (prepare a stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Cell line of interest
-
6-well plates or other appropriate culture vessels
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells at a density that will allow for exponential growth during the experiment and prevent contact inhibition. Allow the cells to attach and resume proliferation for 24 hours.
-
Induction of Arrest:
-
Prepare fresh dilutions of this compound in complete culture medium from the stock solution. Based on literature for related compounds, a starting concentration range of 50 nM to 500 nM is recommended for optimization.
-
Remove the culture medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a duration determined by your optimization experiments (a starting point of 12-18 hours is suggested).
-
-
Release from Arrest (Washout):
-
To release the cells from the G2/M block, aspirate the medium containing this compound.
-
Gently wash the cells twice with a generous volume of sterile, pre-warmed PBS to remove any residual compound.
-
Add fresh, pre-warmed complete culture medium to the cells. This time point is considered T=0 for the synchronous progression.
-
-
Collection of Synchronized Cells:
-
Harvest cells at various time points after the release (e.g., 0, 2, 4, 6, 8, 10, and 12 hours) for downstream analysis (e.g., flow cytometry, western blotting, or functional assays).
-
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol details the standard method for assessing the efficiency of cell synchronization.
Materials:
-
Harvested cells from Protocol 1
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at 4°C for at least 30 minutes (can be stored for up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use an asynchronous population of untreated cells as a control to set the gates for G1, S, and G2/M phases based on DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle for each time point.
-
Visualizations
Signaling Pathway of G2/M Checkpoint Inhibition
The following diagram illustrates the key regulatory events of the G2/M checkpoint and the likely point of intervention by a broad-spectrum protein kinase inhibitor like this compound.
Caption: G2/M checkpoint signaling and potential inhibition by this compound.
Experimental Workflow for Cell Synchronization
This diagram outlines the general workflow for a cell synchronization experiment using this compound.
Caption: Experimental workflow for cell synchronization and analysis.
References
- 1. Staurosporine-induced G2/M arrest in primary effusion lymphoma BCBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine induces telophase arrest and apoptosis blocking mitosis exit in human Chang liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Flow cytometric measurement of staurosporine induced G1 arrest and colcemid or etoposide induced G2/M arrest. - Public Library of Science - Figshare [plos.figshare.com]
- 5. G2/M Checkpoint Abrogation With Selective Inhibitors Results in Increased Chromatid Breaks and Radiosensitization of 82-6 hTERT and RPE Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis Following 7-Oxostaurosporine Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis to investigate the cellular effects of 7-Oxostaurosporine, a potent protein kinase C (PKC) inhibitor. This document outlines the underlying signaling pathways affected by this compound and provides detailed protocols for sample preparation, Western blotting, and data analysis.
Introduction to this compound
This compound is a microbial alkaloid that acts as a potent, ATP-competitive inhibitor of a broad range of protein kinases, with a particularly strong inhibitory effect on Protein Kinase C (PKC).[1] Its ability to modulate cellular signaling pathways makes it a valuable tool for research and a potential candidate for therapeutic development. Treatment of cells with this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase.[1] These effects are largely attributed to its inhibition of key signaling molecules, including those in the NF-κB and Hippo pathways.
Key Signaling Pathways Modulated by this compound
Understanding the signaling pathways affected by this compound is crucial for designing and interpreting Western blot experiments. The primary mechanism of action involves the inhibition of PKC, which in turn affects downstream signaling cascades that regulate cell survival, proliferation, and apoptosis.
Protein Kinase C (PKC) and NF-κB Signaling
PKC is a family of serine/threonine kinases that play a central role in various cellular processes. This compound's inhibition of PKC can lead to the downregulation of the NF-κB signaling pathway.[1] NF-κB is a transcription factor that promotes the expression of genes involved in cell survival and inflammation. By inhibiting PKC, this compound can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, thereby promoting apoptosis.
Figure 1: this compound inhibits the PKC/NF-κB signaling pathway.
Apoptosis Induction
This compound's pro-apoptotic effects are mediated through the intrinsic apoptosis pathway. This involves the regulation of the Bcl-2 family of proteins, which control the permeability of the mitochondrial outer membrane. Treatment with staurosporine, a closely related compound, has been shown to alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately cell death.
Figure 2: Intrinsic apoptosis pathway induced by this compound.
G2/M Cell Cycle Arrest
This compound can induce cell cycle arrest at the G2/M transition. This is often associated with changes in the expression and activity of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and their regulatory cyclin subunits. For instance, treatment with the related compound staurosporine has been shown to decrease the levels of CDK2, CDC2 (also known as CDK1), Cyclin A, and Cyclin B, while increasing the expression of CDK inhibitors like p21 and p27.
Quantitative Western Blot Analysis
The following table summarizes expected changes in protein expression or post-translational modifications following this compound treatment, based on studies with the closely related and well-characterized compound, staurosporine. Researchers should validate these targets in their specific experimental system.
| Target Protein | Cellular Process | Expected Change After Treatment | Reference Compound |
| Phospho-p65 (Ser536) | NF-κB Signaling | ↓ Decrease | This compound[1] |
| Bcl-2 | Apoptosis | ↓ Decrease | Staurosporine |
| Bax | Apoptosis | ↑ Increase | Staurosporine |
| Cleaved Caspase-3 | Apoptosis | ↑ Increase | Staurosporine |
| Cleaved PARP | Apoptosis | ↑ Increase | Staurosporine |
| Cyclin B1 | Cell Cycle (G2/M) | ↓ Decrease | Staurosporine |
| CDK1 (Cdc2) | Cell Cycle (G2/M) | ↓ Decrease | Staurosporine |
| p21WAF1/Cip1 | Cell Cycle Inhibition | ↑ Increase | Staurosporine |
| p27Kip1 | Cell Cycle Inhibition | ↑ Increase | Staurosporine |
Note: The quantitative changes are dependent on cell type, concentration of this compound, and duration of treatment. The use of staurosporine as a reference is due to the limited availability of specific quantitative data for this compound in the public domain.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of this compound (typically in the nanomolar to low micromolar range) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) to observe the effects on protein expression.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol
The following diagram outlines the general workflow for Western blot analysis.
Figure 3: General workflow for Western blot analysis.
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will be antibody-specific and should be optimized.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. Incubate for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for any variations in protein loading.
-
Conclusion
Western blotting is a powerful technique to elucidate the molecular mechanisms underlying the cellular response to this compound. By targeting key proteins in the PKC/NF-κB, apoptosis, and cell cycle pathways, researchers can gain valuable insights into the efficacy and mode of action of this potent kinase inhibitor. The protocols and information provided in these application notes serve as a comprehensive resource for designing and executing robust and informative Western blot experiments.
References
Application Notes and Protocols for Immunofluorescence Staining of Apoptosis Induced by 7-Oxostaurosporine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxostaurosporine is a potent inhibitor of protein kinase C (PKC) that has been shown to effectively induce apoptosis, or programmed cell death, in various cell lines. Its mechanism of action involves the inhibition of the nuclear factor (NF)-κB signaling pathway, a key regulator of cell survival. These application notes provide detailed protocols for the immunofluorescent detection and quantification of apoptosis in cells treated with this compound, focusing on two key markers: cleaved caspase-3 and DNA fragmentation (TUNEL assay).
Disclaimer: Quantitative data specifically for this compound-induced apoptosis is limited in publicly available peer-reviewed literature. The data presented below is for the closely related compound, staurosporine, and should be used as a reference for expected outcomes. Researchers are encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
Data Presentation: Staurosporine-Induced Apoptosis
The following tables summarize quantitative data from studies on staurosporine-induced apoptosis, providing a reference for the potential effects of this compound.
Table 1: Dose-Dependent Induction of Apoptosis by Staurosporine in Jurkat T-cells
| Staurosporine Concentration (µM) | % Apoptotic Cells (Caspase-3/7 Positive) |
| 0.002 | ~5% |
| 0.01 | ~10% |
| 0.05 | ~25% |
| 0.25 | ~60% |
| 1.0 | ~85% |
| 5.0 | >95% |
Data adapted from a flow cytometry analysis of Jurkat cells treated for 4 hours.[1]
Table 2: Time-Course of Staurosporine-Induced Apoptosis in Human Corneal Endothelial Cells (HCECs)
| Time after 0.2 µM Staurosporine Treatment (hours) | % Apoptotic Cells (Hoechst/PI Staining) |
| 0 | <5% |
| 3 | ~15% |
| 6 | ~25% |
| 12 | ~40% |
| 24 | ~35% (increase in necrosis observed) |
Data is derived from studies on immortalized HCECs. Apoptotic cells were identified by condensed chromatin (Hoechst 33342 positive) and intact membranes (Propidium Iodide negative).
Table 3: Caspase-3 Activity in U937 Macrophages Treated with Staurosporine
| Treatment | Caspase-3 Activity (Arbitrary Fluorescence Units) |
| Control (DMSO) | < 500 |
| 0.5 µM Staurosporine (4 hours) | ~ 4500 |
| 1.0 µM Staurosporine (4 hours) | ~ 7000 |
Data reflects the cleavage of a fluorogenic caspase-3 substrate.[2]
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the proposed mechanism of action for this compound in inducing apoptosis through the inhibition of the NF-κB pathway.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow: Immunofluorescence Staining
The diagram below outlines the general workflow for immunofluorescence staining of apoptotic markers.
Caption: General workflow for immunofluorescence staining.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cleaved Caspase-3
This protocol details the steps for detecting activated caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-cleaved caspase-3 antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips or appropriate imaging plates to achieve 50-70% confluency.
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-cleaved caspase-3 antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP for Alexa Fluor 488) and DAPI.
-
Apoptotic cells will exhibit green fluorescence in the cytoplasm (cleaved caspase-3) and condensed or fragmented blue nuclei (DAPI).
-
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in 0.1% sodium citrate
-
Commercially available TUNEL assay kit (containing TdT enzyme and fluorescently labeled dUTPs)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
Include a positive control (e.g., cells treated with DNase I) and a negative control (no TdT enzyme) as recommended by the kit manufacturer.
-
-
Fixation:
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate cells in Permeabilization Solution for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit's instructions (mix enzyme and label solution).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips using a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Apoptotic cells will show bright nuclear fluorescence (e.g., green or red, depending on the kit) indicating DNA fragmentation, often with condensed or fragmented DAPI staining.
-
Quantitative Analysis
For quantitative analysis of immunofluorescence data, image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used. The percentage of apoptotic cells can be determined by counting the number of positively stained cells (for cleaved caspase-3 or TUNEL) and dividing by the total number of cells (as determined by DAPI staining), then multiplying by 100. The fluorescence intensity of the apoptotic markers can also be measured to assess the magnitude of the apoptotic response.
References
Application Notes and Protocols: 7-Oxostaurosporine in High-Throughput Screening for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel kinase inhibitors. Staurosporine and its analogs, including 7-oxostaurosporine, are potent, ATP-competitive kinase inhibitors that serve as valuable tool compounds in kinase research and as starting points for inhibitor development.
These application notes provide a comprehensive overview of the use of this compound in HTS for kinase inhibitors. They include detailed protocols for relevant biochemical and cell-based assays, quantitative data on the activity of this compound derivatives, and visualizations of key experimental workflows and signaling pathways.
Data Presentation
Table 1: Cytotoxic Activity of a Mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine against Human Cancer Cell Lines [1][2][3][4]
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | Leukemia | 10.33 |
| HL-60 | Leukemia | 26.00 |
| Molt-4 | Leukemia | 30.33 |
| K562 | Leukemia | 36.67 |
| SF-295 | Glioblastoma | 37.33 |
| HCT-8 | Colon Cancer | 40.67 |
| MDA-MB-435 | Melanoma | 44.67 |
| PBMC (normal) | Peripheral Blood Mononuclear Cells | 687.08 |
Table 2: Cytotoxic Activity of Staurosporine (for comparison) [1][2][3][4]
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | Leukemia | 146.30 |
| HL-60 | Leukemia | 137.30 |
| Molt-4 | Leukemia | 143.00 |
| K562 | Leukemia | 148.70 |
| SF-295 | Glioblastoma | 150.00 |
| HCT-8 | Colon Cancer | 145.00 |
| MDA-MB-435 | Melanoma | 140.30 |
| PBMC (normal) | Peripheral Blood Mononuclear Cells | 275.00 |
Mandatory Visualizations
Signaling Pathway Diagram
This compound is known to be a potent inhibitor of Protein Kinase C (PKC), a key enzyme in various signaling pathways, including the NF-κB pathway which is crucial for cell survival and proliferation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical high-throughput screening workflow to identify and characterize kinase inhibitors like this compound.
Caption: High-throughput screening workflow for kinase inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol describes a generic HTRF®-based assay to determine the IC50 of this compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
This compound
-
HTRF® Kinase Buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
HTRF® Detection Buffer
-
Low-volume 384-well white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 µM. Then, dilute the compounds in HTRF® Kinase Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase/biotinylated substrate peptide mix in HTRF® Kinase Buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in HTRF® Kinase Buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF® Detection Buffer containing Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm (Europium emission) and 665 nm (XL665 emission).
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using the vehicle control (0% inhibition) and a control without kinase (100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Human cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO in medium).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound and its derivatives represent a potent class of kinase inhibitors with significant cytotoxic activity against cancer cell lines. The protocols and workflows detailed in these application notes provide a robust framework for utilizing these compounds in high-throughput screening campaigns to identify and characterize novel kinase inhibitors. While specific kinase selectivity data for this compound is limited, the provided information on its derivatives and general HTS methodologies will aid researchers in designing effective screening strategies for the discovery of next-generation targeted therapies. Further investigation into the specific kinase targets of this compound is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
Application of 7-Oxostaurosporine in Neurobiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxostaurosporine, a derivative of the well-characterized protein kinase inhibitor staurosporine, is emerging as a valuable tool in neurobiology research. Like its parent compound, this compound exhibits potent biological activity, primarily through the inhibition of a broad spectrum of protein kinases. This property makes it a powerful agent for investigating signaling pathways involved in neuronal survival, differentiation, apoptosis, and neurotoxicity. These application notes provide a comprehensive overview of the use of this compound in neurobiological research, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Mechanism of Action
This compound, like other staurosporine analogs, functions as a potent but non-selective inhibitor of protein kinases. Its planar indolocarbazole structure allows it to bind to the ATP-binding site of numerous kinases, thereby preventing the phosphorylation of their target substrates. This broad-spectrum inhibition affects a multitude of signaling cascades crucial for neuronal function.
Key signaling pathways modulated by staurosporine and its derivatives include:
-
Protein Kinase C (PKC) Family: Staurosporine is a classical and potent inhibitor of PKC isoforms, which are critical for various neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression.
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by staurosporine analogs can lead to cell cycle arrest and apoptosis, a mechanism frequently exploited in cancer research and relevant to studies of neuronal apoptosis.
-
AMP-activated protein kinase (AMPK) and Mammalian Target of Rapamycin (mTOR) Signaling: Staurosporine has been shown to influence the AMPK/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of AMPK can lead to the activation of the mTOR signaling pathway, which has been implicated in neurite outgrowth.
Quantitative Data
While specific data for this compound in neuronal models is limited, valuable insights can be drawn from studies on its derivatives and related cell lines. A study on a mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine provides the most relevant quantitative data for a central nervous system cancer cell line.
| Compound/Mixture | Cell Line | Assay | IC50 Value | Reference |
| Mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine | SF-295 (Glioblastoma) | MTT Assay | 25.56 nM | [1][2] |
| Mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine | K562 (Leukemia) | MTT Assay | 34.02 nM | [1][2] |
| Mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine | HCT-8 (Colon Cancer) | MTT Assay | 83.83 nM | [1][2] |
| Staurosporine | SF-295 (Glioblastoma) | MTT Assay | 58.24 nM | [1][2] |
| Staurosporine | K562 (Leukemia) | MTT Assay | 48.91 nM | [1][2] |
| Staurosporine | HCT-8 (Colon Cancer) | MTT Assay | 58.24 nM | [1][2] |
Note: The SF-295 glioblastoma cell line is derived from the central nervous system and can serve as an initial model for estimating effective concentrations in neuronal studies.
Experimental Protocols
Due to the limited availability of protocols specifically designed for this compound, the following are adapted from well-established protocols for staurosporine. Researchers should perform dose-response and time-course experiments to optimize conditions for their specific neuronal cell type and experimental question.
Protocol 1: Induction of Apoptosis in Primary Neuronal Cultures
This protocol describes the induction of apoptosis in primary cortical or hippocampal neurons using a staurosporine analog.
Materials:
-
Primary neuronal cell culture (e.g., rat or mouse cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Plating: Plate primary neurons at a suitable density on poly-D-lysine coated plates or coverslips. Culture for at least 7 days in vitro (DIV) to allow for maturation.
-
Preparation of this compound: Prepare a working solution of this compound in culture medium. Based on the IC50 data of its hydroxylated derivatives, a starting concentration range of 10-100 nM is recommended for initial optimization.
-
Treatment: Replace the culture medium with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 6, 12, or 24 hours). Time-course experiments are crucial to determine the optimal incubation time for apoptosis induction.
-
Apoptosis Assay (Annexin V/PI Staining):
-
Wash the cells gently with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by fluorescence microscopy or flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Expected Results:
Treatment with this compound is expected to induce a dose- and time-dependent increase in the percentage of apoptotic neurons.
Protocol 2: Neurite Outgrowth Assay in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol outlines a method to assess the effect of this compound on neurite outgrowth, a key process in neuronal differentiation.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS)
-
This compound stock solution (1 mM in DMSO)
-
Retinoic acid (RA) for differentiation induction (optional, as a positive control)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Plating: Plate SH-SY5Y cells at a low density in a multi-well plate to allow for neurite extension.
-
Differentiation (Optional): To promote a more neuronal phenotype, cells can be pre-treated with a low concentration of retinoic acid (e.g., 10 µM) for 3-5 days.
-
Treatment: Replace the medium with low-serum medium (e.g., 1% FBS) containing various concentrations of this compound (a starting range of 10-100 nM is suggested).
-
Incubation: Incubate the cells for 24-72 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin). Parameters to measure include the number of neurites per cell, the average neurite length, and the number of branch points.
-
Expected Results:
Based on the known effects of staurosporine, this compound may promote neurite outgrowth in neuronal cell lines, potentially through the modulation of the mTOR signaling pathway.
Conclusion
This compound is a potent kinase inhibitor with significant potential for application in neurobiology research. Its ability to modulate key signaling pathways makes it a valuable tool for studying neuronal apoptosis, differentiation, and survival. While further research is needed to fully characterize its specific effects and optimal usage in various neuronal models, the information and protocols provided here offer a solid foundation for researchers to begin exploring the utility of this compound in their own studies. As with any broad-spectrum inhibitor, careful experimental design and interpretation are crucial to understanding the specific mechanisms underlying its observed effects.
References
7-Oxostaurosporine as a tool compound in drug discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxostaurosporine is a potent, cell-permeable indolocarbazole alkaloid that serves as a valuable tool compound in drug discovery and cell biology research. As an oxidized analog of staurosporine, it exhibits broad-spectrum inhibitory activity against a variety of protein kinases, with a notable potency for Protein Kinase C (PKC). Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines makes it a crucial agent for studying cellular signaling pathways and for the preliminary evaluation of anti-cancer therapeutic strategies. This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.
Physicochemical Properties and Storage
| Property | Value |
| CAS Number | 125035-83-8 |
| Molecular Formula | C₂₈H₂₄N₄O₄ |
| Molecular Weight | 480.5 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Poorly soluble in water. |
| Storage | Store as a solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of protein kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of a wide range of kinases.
Key Mechanisms:
-
Protein Kinase C (PKC) Inhibition: this compound is a potent inhibitor of PKC, a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.
-
Induction of Apoptosis: By inhibiting pro-survival signaling pathways, this compound effectively induces apoptosis in numerous cancer cell lines. This is a key mechanism behind its anti-tumor activity.
-
Cell Cycle Arrest: The compound is known to cause cell cycle arrest, primarily at the G2/M phase, by affecting the activity of key cell cycle regulatory kinases.[1]
-
Inhibition of NF-κB Pathway: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway involved in inflammation, immunity, and cancer cell survival.
Data Presentation
Kinase Inhibition Profile
This compound is a broad-spectrum kinase inhibitor. The following table summarizes its inhibitory activity (IC₅₀) against a selection of kinases.
| Kinase | IC₅₀ (nM) |
| Protein Kinase C (PKC) | 9 |
| Protein Kinase A (PKA) | 26 |
| Phosphorylase Kinase | 5 |
| Epidermal Growth Factor Receptor (EGFR) | 200 |
| c-Src | 800 |
Note: The kinase selectivity profile is not exhaustive. Users should consult broader kinase screening panel data if available for their specific target of interest.
In Vitro Cytotoxicity
This compound demonstrates potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several cell lines are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.11 - 0.20 |
| Molt-4 | Acute Lymphoblastic Leukemia | 0.016 - 0.021 |
| Jurkat | Acute T-cell Leukemia | 0.007 - 0.015 |
| HL-60 | Acute Promyelocytic Leukemia | 0.022 - 0.03 |
| MV4-11 | Acute Myeloid Leukemia | 0.078 |
| MCF-7 | Breast Adenocarcinoma | 0.029 |
IC₅₀ values can vary depending on the assay conditions and cell line passage number.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: To prepare a 1 mM stock solution, dissolve 1 mg of this compound (MW: 480.5 g/mol ) in 2.08 mL of sterile DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Figure 1. Experimental workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
This compound
-
Kinase reaction buffer
-
Detection reagent (e.g., [γ-³²P]ATP, ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the appropriate kinase reaction buffer.
-
Add the kinase and its substrate to the wells of a microplate.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate the plate at 30°C for the optimized reaction time.
-
Stop the reaction according to the specific assay kit instructions.
-
Detect the signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Figure 2. Workflow for a cell viability MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
References
Troubleshooting & Optimization
7-Oxostaurosporine solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Oxostaurosporine, focusing on its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a hydrophobic molecule with poor solubility in aqueous solutions.[1] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] Its insolubility in water and aqueous buffers is a critical consideration for experimental design.
Q2: Why does my this compound precipitate when I dilute it in my aqueous buffer?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds like this compound. This occurs because the compound is highly soluble in the organic solvent but not in the aqueous environment of the buffer. When the DMSO concentration is significantly lowered by dilution, the this compound is no longer soluble and crashes out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. A concentrated stock solution, typically in the range of 1-10 mM, should be prepared first.
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. Under these conditions, the stock solution is generally stable for several months.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer (e.g., PBS, Tris-HCl).
Root Cause: Rapid change in solvent polarity and exceeding the aqueous solubility limit of this compound.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the concentrated DMSO stock into a smaller volume of your aqueous buffer while vortexing or stirring vigorously. Then, further dilute this intermediate solution to the final desired concentration.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, increasing the final concentration of DMSO in your working solution can help maintain solubility. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is crucial to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Use of Co-solvents: In some cases, the addition of a small percentage of a water-miscible organic co-solvent to your aqueous buffer can improve solubility. Options to consider include ethanol or polyethylene glycol (PEG). However, the compatibility of any co-solvent with your specific assay must be validated.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and re-dissolve some of the precipitated compound.
-
Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature stability of the compound and other components in your assay.
Issue 2: Inconsistent results or lower than expected activity in biological assays.
Root Cause: Undissolved this compound in the working solution, leading to an inaccurate final concentration. Aggregation of the compound can also affect its biological activity.
Solutions:
-
Visual Inspection: Before use, carefully inspect your final working solution for any visible precipitate. If precipitation is observed, do not proceed with the experiment. Prepare a fresh solution using the troubleshooting steps above.
-
Centrifugation: If you suspect microprecipitation, centrifuge your working solution at high speed (e.g., >10,000 x g) for 10-15 minutes immediately before adding it to your assay. Use the supernatant, as the precipitated compound will be in the pellet. Be aware that this will lower the actual concentration of the compound in your assay.
-
Solubility Testing: If you continue to face issues, it may be necessary to experimentally determine the approximate solubility of this compound in your specific buffer system. This can be done by preparing a serial dilution and observing the concentration at which precipitation occurs.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Aqueous Buffers | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low / Insoluble |
| Tris-HCl, pH 7.4 | Very Low / Insoluble |
| Organic Solvents | |
| Dimethyl Sulfoxide (DMSO) | High |
| Dimethylformamide (DMF) | High |
| Ethanol | Soluble |
| Methanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 1 mM concentration. The molecular weight of this compound is approximately 480.5 g/mol .
-
Calculation Example: For 1 mg of this compound:
-
(1 mg) / (480.5 g/mol ) = 2.08 µmol
-
(2.08 µmol) / (1 µmol/µL) = 2.08 mL of DMSO
-
-
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication may be used to aid dissolution.
-
Aliquot the 1 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
1 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
Procedure (Example for a final concentration of 1 µM):
-
Thaw an aliquot of the 1 mM this compound stock solution at room temperature.
-
Perform a serial dilution to minimize precipitation. For example, first dilute the 1 mM stock 1:10 in pre-warmed medium to create a 100 µM intermediate solution.
-
Step 2a: Add 5 µL of the 1 mM stock to 45 µL of pre-warmed medium and mix well by pipetting.
-
-
Immediately further dilute the 100 µM intermediate solution 1:100 in the final volume of pre-warmed cell culture medium to achieve the desired 1 µM final concentration.
-
Step 3a: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium.
-
-
Vortex the final working solution gently and use it immediately.
-
Important: The final DMSO concentration in this example is 0.1%. Always calculate the final DMSO concentration and include a vehicle control in your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
preparing stable stock solutions of 7-Oxostaurosporine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and storing stable stock solutions of 7-Oxostaurosporine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][2] It has poor solubility in water. For most in vitro cellular assays, DMSO is a common choice for creating a concentrated stock solution.
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3] The solid, powdered form of this compound should be stored at -20°C.[1][3]
Q3: How can I improve the dissolution of this compound?
A3: If you encounter difficulty dissolving this compound, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2] Ensure the vial is tightly capped during this process to prevent solvent evaporation.
Q4: Can I store my this compound stock solution at 4°C?
A4: It is not recommended to store this compound stock solutions at 4°C for extended periods. For long-term stability, freezing at -20°C or -80°C is advised.[3]
Q5: How should I handle the powdered this compound upon receiving it?
A5: Before opening the vial, it is good practice to centrifuge it briefly to ensure that all the powder is at the bottom. This is especially important for small quantities that may appear as a thin film or may have been dislodged during shipping.
Q6: How many times can I freeze and thaw my stock solution?
A6: It is best to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[2][3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 480.5 g/mol ) in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.805 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For the example above, add 1 ml of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, briefly warm the solution to 37°C and sonicate in an ultrasonic bath.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed cryovials or microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Data Summary
| Parameter | Recommended Solvents | Incompatible Solvents | Storage Temperature (Powder) | Storage Temperature (Solution) | Long-term Stability |
| This compound | DMSO, DMF, Ethanol, Methanol[1][2] | Water (poor solubility)[1] | -20°C[1] | -20°C (up to 1 month) or -80°C (up to 6 months)[2][3] | Best at -80°C in aliquots |
Visual Guides
Caption: Workflow for preparing a stable stock solution of this compound.
Troubleshooting Guide
Q1: My this compound is not dissolving completely in the solvent.
A1:
-
Increase mixing: Ensure you have vortexed the solution thoroughly.
-
Gentle warming and sonication: As mentioned in the protocol, warming the solution to 37°C and using an ultrasonic bath can significantly aid dissolution.[2]
-
Check solvent quality: Ensure you are using a high-purity, anhydrous solvent. DMSO, for instance, is hygroscopic and absorbed water can reduce the solubility of some compounds.
-
Re-evaluate concentration: It is possible that you are trying to prepare a solution that is above the solubility limit of this compound in that specific solvent.
Q2: I observed precipitation after diluting my DMSO stock solution in an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.
-
Intermediate dilution: To avoid precipitation, it is recommended to first make serial dilutions of your concentrated stock in the same organic solvent (e.g., DMSO) before making the final dilution into your aqueous medium.
-
Final concentration of organic solvent: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.
-
Vortexing during dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing, which can help prevent localized high concentrations that lead to precipitation.
Q3: The color of my stock solution has changed over time. Is it still usable?
A3: A change in color could indicate degradation of the compound. It is best to discard the solution and prepare a fresh stock. To prevent this, ensure proper storage conditions are maintained (i.e., protected from light, stored at the correct temperature, and tightly sealed).
Caption: Troubleshooting guide for common issues with this compound stock solutions.
References
Technical Support Center: Optimizing 7-Oxostaurosporine Incubation Time for Apoptosis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using 7-Oxostaurosporine to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for inducing apoptosis with this compound?
The optimal incubation time for this compound-induced apoptosis is highly dependent on the cell type and the concentration of the compound used. Due to limited specific data for this compound, we can infer optimal conditions from its close structural analogs, staurosporine and 7-Hydroxystaurosporine (UCN-01).
For staurosporine, a time-course experiment is recommended, typically starting from 1-6 hours, but some cell lines may require 12 hours or more for apoptosis induction[1][2]. For instance, in human corneal endothelial cells treated with 0.2 µM staurosporine, caspase-3 activity was detected as early as 3 hours and peaked at 12 hours[3]. In other cell lines, significant apoptosis is observed at 24 and 48 hours[4]. With 7-Hydroxystaurosporine (UCN-01), DNA fragmentation was observed in less than 4 hours in HL60 cells, while it took 24 hours in HT29 and K562 cells[5].
A pilot experiment with a broad time range (e.g., 2, 4, 6, 12, 24, and 48 hours) is advised to determine the optimal incubation period for your specific cell line and experimental goals.
Q2: What is a typical working concentration for this compound?
Specific literature on this compound suggests a working concentration of around 50 nM for a 24-hour incubation in CHO cells[6]. Studies on its derivatives have shown cytotoxic effects in the nanomolar range, with extensive DNA damage and apoptosis observed at 160 nM[7].
Based on data from the closely related compound staurosporine, concentrations ranging from 50 nM to 1 µM are commonly used to induce apoptosis[2][4]. For example, 0.5 µM staurosporine was effective in inducing apoptosis in septo-hippocampal cultures[8]. It is crucial to perform a dose-response experiment to identify the optimal concentration for your cell line, as higher concentrations can lead to necrosis instead of apoptosis.
Q3: How can I be sure that the cell death I am observing is apoptosis and not necrosis?
Distinguishing between apoptosis and necrosis is critical for accurate experimental interpretation. Here are a few recommended approaches:
-
Morphological Assessment: Apoptotic cells exhibit characteristic morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies. Necrotic cells, in contrast, typically show cell swelling and membrane rupture.
-
Biochemical Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both.
-
Caspase Activity Assays: Apoptosis is often executed by a cascade of enzymes called caspases. Measuring the activity of key executioner caspases like caspase-3 and caspase-7 can confirm an apoptotic mechanism.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis.
-
Q4: My cells are not undergoing apoptosis after treatment with this compound. What could be the problem?
Several factors could contribute to a lack of apoptotic response:
-
Sub-optimal Incubation Time or Concentration: As discussed, the kinetics of apoptosis vary significantly between cell lines. Your incubation time may be too short, or the concentration of this compound may be too low. We recommend performing a comprehensive time-course and dose-response experiment.
-
Cell Line Resistance: Some cell lines are inherently resistant to apoptosis induced by certain stimuli. For instance, some cancer cell lines have mutations in apoptotic pathway components (e.g., p53) or overexpress anti-apoptotic proteins (e.g., Bcl-2).
-
Compound Inactivity: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low percentage of apoptotic cells | - Incubation time is too short.- Concentration of this compound is too low.- Cell line is resistant. | - Perform a time-course experiment (e.g., 2, 4, 6, 12, 24, 48 hours).- Perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).- Try a different apoptosis-inducing agent or a combination of agents. |
| High percentage of necrotic cells | - Concentration of this compound is too high.- Incubation time is too long. | - Lower the concentration of this compound.- Reduce the incubation time.- Use Annexin V/PI staining to differentiate between apoptosis and necrosis. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent incubation times or concentrations.- Passage number of cells affects sensitivity. | - Ensure consistent cell seeding density.- Prepare fresh dilutions of this compound for each experiment.- Use cells within a consistent and low passage number range. |
| No caspase activation observed | - The apoptotic pathway in your cell line may be caspase-independent.- The time point of measurement is not optimal. | - Investigate caspase-independent apoptotic pathways (e.g., involving AIF).- Perform a time-course analysis of caspase activity. |
Quantitative Data Summary
The following tables summarize quantitative data on apoptosis induction using staurosporine, a close analog of this compound.
Table 1: Time-Course of Staurosporine-Induced Cell Death in Septo-hippocampal Cultures
| Incubation Time (hours) | Percentage of PI-Positive Cells (%) |
| 1 | 3 |
| 3 | 5 |
| 6 | 13 |
| 24 | 32 |
| 48 | 42 |
| 72 | 50 |
| 120 | 87 |
| Data from experiments using 0.5 µM staurosporine.[8] |
Table 2: Apoptosis and Necrosis in Human Corneal Endothelial Cells (HCECs) Treated with 0.2 µM Staurosporine
| Incubation Time (hours) | Apoptotic Cells (%) | Necrotic Cells (%) |
| 3 | ~15 | <5 |
| 6 | ~25 | <5 |
| 12 | ~40 | ~10 |
| 24 | ~20 | ~30 |
| Apoptosis was quantified by Hoechst 33342 and propidium iodide staining.[3] |
Experimental Protocols
Protocol 1: General Procedure for Inducing Apoptosis with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired period. For a time-course experiment, have separate plates for each time point.
-
Apoptosis Analysis: Harvest the cells at each time point and analyze for apoptosis using your chosen method (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assay, or TUNEL assay).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Harvesting: After incubation with this compound, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Hydroxystaurosporine (UCN-01) induces apoptosis in human colon carcinoma and leukemia cells independently of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results with 7-Oxostaurosporine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with 7-Oxostaurosporine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My IC50 value for this compound is different from published values. What could be the reason?
Inconsistent IC50 values are a common issue and can arise from several factors. It is crucial to ensure that your experimental setup is well-controlled and standardized.
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound. Ensure you are using the same cell line, passage number, and culture conditions as the cited literature.
-
Assay-Specific Conditions: The IC50 value is highly dependent on the assay conditions. Factors such as cell density, incubation time, and the type of assay used (e.g., MTT, AlamarBlue) can significantly influence the results.[1]
-
Reagent Quality and Handling: The purity and storage of this compound are critical. Improper storage can lead to degradation of the compound. Always refer to the manufacturer's instructions for storage and handling.
-
Solvent Concentration: this compound is typically dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to cells and interfere with the assay, leading to inaccurate IC50 values. It is essential to use a consistent, low concentration of the solvent across all experiments and include a solvent-only control.
2. I am observing high variability between my experimental replicates. How can I improve consistency?
High variability often points to inconsistencies in experimental execution. Here are some steps to improve reproducibility:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth media composition.
-
Accurate Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
-
Homogeneous Cell Seeding: Ensure a uniform distribution of cells in your microplates to avoid edge effects and variability in cell number per well.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for both compound treatment and assay development.
-
Instrument Calibration: Regularly calibrate and maintain laboratory equipment such as pipettes and plate readers.
3. I suspect my this compound is not dissolving properly. How can I ensure complete solubilization?
This compound has poor water solubility and is typically dissolved in organic solvents.
-
Choice of Solvent: Use high-purity, anhydrous DMSO, ethanol, or methanol for preparing stock solutions.
-
Solubilization Technique: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2]
-
Storage of Stock Solutions: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate. When stored at -80°C, the stock solution should be used within 6 months; at -20°C, it should be used within 1 month.[2]
4. My results from in vitro kinase assays and cell-based assays are not correlating. Why is this happening?
Discrepancies between biochemical and cellular assays are a known challenge in drug discovery.[3]
-
Cellular Permeability: this compound may have poor cell membrane permeability, leading to a lower effective concentration inside the cell compared to an in vitro kinase assay.
-
Off-Target Effects: In a cellular context, this compound can interact with other kinases and cellular components, leading to complex biological responses that are not observed in a purified kinase assay.
-
Drug Efflux Pumps: Cells may actively transport the compound out, reducing its intracellular concentration and apparent potency.
-
Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
To bridge this gap, it is recommended to use cell-based target engagement assays, such as NanoBRET™, which measure the binding of the compound to its target within the cellular environment.[3]
5. I am observing unexpected or off-target effects in my experiments. How can I confirm the specificity of this compound?
While this compound is a potent PKC inhibitor, it is known to inhibit other kinases as well.
-
Kinase Profiling: Perform a kinase profiling assay to determine the inhibitory activity of this compound against a broad panel of kinases.
-
Control Compounds: Use structurally related but inactive compounds as negative controls to ensure the observed effects are not due to the chemical scaffold.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target kinase to see if it reverses the phenotypic effects of the compound.
-
Phenotypic Comparison: Compare the observed cellular phenotype with that of known specific inhibitors of the target kinase or with genetic knockdown (e.g., siRNA or CRISPR) of the target.
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound and its derivatives against various cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives (Mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine) [1][4]
| Cell Line | IC50 (nM) |
| HL-60 | 25.97 |
| Molt-4 | 18.64 |
| Jurkat | 10.33 |
| K562 | 144.47 |
| HCT-8 | 58.24 |
| SF 295 | 57.90 |
| MDA MB 435 | 28.68 |
| PBMC (Normal) | 687.08 |
Table 2: Cytotoxicity of Staurosporine (Positive Control) [1][4]
| Cell Line | IC50 (nM) |
| HL-60 | 391.83 |
| Molt-4 | 154.50 |
| Jurkat | 83.96 |
| K562 | 1960.86 |
| HCT-8 | 83.83 |
| SF 295 | 569.52 |
| MDA MB 435 | 215.42 |
| PBMC (Normal) | 784.51 |
Experimental Protocols
1. Protocol for Assessing Cell Viability using MTT Assay
This protocol is adapted from a study on this compound derivatives.[1][4]
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^5 cells/mL for adherent cells or 3 x 10^5 cells/mL for suspension cells.
-
Compound Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of 10% SDS with 0.01 M HCl to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
2. Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is a general guide for analyzing cell cycle distribution after treatment with a cell cycle arresting agent like this compound.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Logical relationships of potential issues.
References
potential off-target effects of 7-Oxostaurosporine in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 7-Oxostaurosporine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is an analog of staurosporine, a potent inhibitor of protein kinases. It is known to be a strong inhibitor of Protein Kinase C (PKC) and induces cell cycle arrest at the G2 phase.[1]
Q2: What are the known off-target effects of staurosporine and its analogs like this compound?
Staurosporine and its derivatives are known for their broad-spectrum kinase inhibition, which can lead to numerous off-target effects.[2] The close analog of this compound, UCN-01 (7-hydroxystaurosporine), has been shown to inhibit several kinases beyond PKC, including checkpoint kinases. This broad activity can lead to unintended effects on various signaling pathways within the cell.
Q3: How does this compound cause G2 cell cycle arrest?
The G2 checkpoint arrest induced by this compound and its analogs is primarily mediated through the inhibition of key kinases that regulate the G2/M transition. The closely related compound UCN-01 has been shown to potently inhibit checkpoint kinase 1 (hChk1) and cTAK1.[3] These kinases are responsible for phosphorylating and inactivating Cdc25C, a phosphatase that activates the cyclin B-Cdk1 complex to allow entry into mitosis. By inhibiting Chk1 and cTAK1, Cdc25C remains active, leading to premature activation of Cdk1 and subsequent mitotic catastrophe or apoptosis.
Q4: Can this compound affect DNA damage response pathways?
Yes, due to its inhibition of checkpoint kinases like Chk1, this compound can significantly interfere with the DNA damage response. Chk1 is a crucial transducer in the DNA damage signaling cascade. Its inhibition can abrogate the G2 checkpoint that is normally activated in response to DNA damage, potentially sensitizing p53-deficient cancer cells to DNA-damaging agents.[3]
Q5: Are there known non-kinase off-targets for this compound?
While the primary off-targets identified for staurosporine analogs are other kinases, interactions with non-kinase proteins are possible. However, specific, well-characterized non-kinase off-targets for this compound are not extensively documented in the currently available literature. Researchers should be aware of the possibility of such interactions and consider proteomic approaches to identify them in their specific experimental system.
Troubleshooting Guides
Problem 1: Unexpected levels of apoptosis in treated cells.
-
Possible Cause: this compound is a potent inducer of apoptosis, which can be an on-target or off-target effect depending on the cell type and context. The broad kinase inhibition profile can disrupt multiple survival signaling pathways simultaneously.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to determine the optimal concentration and incubation time that achieves the desired effect without excessive cytotoxicity.
-
Apoptosis Pathway Analysis: Investigate the mechanism of apoptosis. Use assays to measure caspase activation (e.g., caspase-3/7, -8, -9), mitochondrial membrane potential (e.g., TMRE or JC-1 staining), and DNA fragmentation (e.g., TUNEL assay). This can help to distinguish between intrinsic and extrinsic apoptosis pathways.
-
Kinase Activity Profiling: If possible, perform a kinase activity profiling experiment in your cell line treated with this compound to identify which kinases are most potently inhibited at the concentrations you are using.
-
Problem 2: Inconsistent results in cell cycle analysis.
-
Possible Cause: The effect of this compound on the cell cycle can be complex and cell-type dependent. In addition to G2 arrest, high concentrations or prolonged exposure can lead to arrest at other phases or widespread cell death, confounding the analysis.
-
Troubleshooting Steps:
-
Synchronization: Synchronize your cells before treatment to obtain a more uniform population. This will make it easier to observe specific effects on cell cycle progression.
-
Multiple Time Points: Analyze the cell cycle at multiple time points after treatment to capture the dynamics of the response.
-
Flow Cytometry Markers: Use multiple markers in your flow cytometry analysis. In addition to a DNA stain like propidium iodide, consider using markers for mitosis (e.g., anti-phospho-histone H3) to distinguish between G2 and M phase arrest.
-
Problem 3: Observed phenotype does not match the expected inhibition of Protein Kinase C.
-
Possible Cause: The observed phenotype is likely due to the inhibition of one or more off-target kinases. As shown in the table below for the analog UCN-01, many other kinases are inhibited with similar or greater potency than some PKC isoforms.
-
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Refer to the kinase inhibition profile provided in this guide (Table 1) for UCN-01 as a reference for potential off-targets.
-
Use More Selective Inhibitors: If your research question is specifically about PKC, consider using more selective PKC inhibitors in parallel with this compound to dissect the PKC-dependent and independent effects.
-
Rescue Experiments: If you hypothesize that a specific off-target kinase is responsible for the phenotype, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase.
-
Quantitative Data
Table 1: Kinase Inhibition Profile of UCN-01 (7-hydroxystaurosporine), a close analog of this compound.
| Kinase | IC50 (nM) |
| Chk1 | 11 |
| cTAK1 | 27 |
| Chk2 | 1040 |
Data from Busby et al., Cancer Res, 2000.[3]
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase in vitro.
-
Prepare Reagents:
-
Kinase buffer (specific to the kinase of interest, typically contains a buffer like Tris-HCl or HEPES, MgCl2, and ATP).
-
Purified active kinase.
-
Kinase substrate (peptide or protein).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™, LanthaScreen™).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the kinase, substrate, and diluted this compound.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).
-
Incubate at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).
-
Detect the phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a mammalian cell line.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence by the end of the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with various concentrations of this compound or a DMSO vehicle control for the desired duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL propidium iodide) and an RNase (e.g., 100 µg/mL RNase A) in PBS.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
-
Data Interpretation:
-
Gate on single cells to exclude doublets.
-
Generate a histogram of DNA content (fluorescence intensity).
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., FlowJo, ModFit).
-
Visualizations
Caption: G2 checkpoint inhibition by this compound.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The radiosensitizing agent 7-hydroxystaurosporine (UCN-01) inhibits the DNA damage checkpoint kinase hChk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 7-Oxostaurosporine in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Oxostaurosporine. The focus is on minimizing cytotoxicity in non-cancerous cells while maintaining its anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Protein Kinase C (PKC). Its primary mechanism of action involves inducing apoptosis (programmed cell death) in cancer cells and inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which is often dysregulated in cancer.
Q2: How does the cytotoxicity of this compound and its derivatives compare between cancerous and non-cancerous cells?
A2: Derivatives of this compound have shown a degree of selectivity for cancer cells over non-cancerous cells. For instance, a mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine was found to be significantly more active against the HL-60 leukemia cell line compared to normal peripheral blood mononuclear cells (PBMCs)[1]. The selectivity index, which is the ratio of the IC50 value in normal cells to that in cancer cells, can be used to quantify this difference.
Q3: What are the known downstream effects of this compound's inhibition of PKC?
A3: Inhibition of PKC by this compound and its analogs can lead to several downstream effects, including:
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase. This is associated with a decrease in the expression of key cell cycle proteins like Cdc2 and cyclin B[2].
-
Induction of Apoptosis: It triggers the intrinsic apoptotic pathway, which involves the activation of caspases, such as caspase-3 and caspase-9[1][3].
-
Modulation of NF-κB Pathway: It inhibits the NF-κB pathway, which is crucial for cell survival and proliferation in many cancers[4].
Q4: Can combination therapy be used to minimize the toxicity of this compound in non-cancerous cells?
A4: Yes, combination therapy is a promising strategy. By combining this compound with other agents, it may be possible to use a lower, less toxic dose of this compound while achieving a synergistic anti-cancer effect. For the related compound UCN-01 (7-hydroxystaurosporine), combination with agents like irinotecan has been explored in clinical trials[3][5][6]. The goal of such combinations is to enhance the therapeutic window by increasing cancer cell killing and/or protecting normal cells.
Q5: Are there any known cytoprotective agents that can be used with this compound?
A5: While specific studies on combining this compound with cytoprotective agents are limited, the general principle of using such agents to mitigate the side effects of chemotherapy is well-established. Agents like amifostine and dexrazoxane are used to protect normal tissues from the toxicity of certain chemotherapeutic drugs[7][8]. Research into combining this compound with such agents could be a viable strategy to reduce its cytotoxicity in non-cancerous cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cells
-
Possible Cause 1: Suboptimal Concentration: The concentration of this compound may be too high, leading to off-target effects and toxicity in normal cells.
-
Solution: Perform a dose-response curve to determine the optimal concentration that induces apoptosis in cancer cells while minimizing toxicity in non-cancerous cells. A wider range of lower concentrations should be tested.
-
-
Possible Cause 2: High Sensitivity of the Non-Cancerous Cell Line: The chosen non-cancerous cell line may be particularly sensitive to PKC inhibition.
-
Solution: Consider using a more robust non-cancerous cell line or primary cells for comparison. Peripheral blood mononuclear cells (PBMCs) have been used as a non-cancerous control in studies with this compound derivatives[1].
-
-
Possible Cause 3: Prolonged Exposure Time: The duration of exposure to the compound may be too long for the non-cancerous cells.
-
Solution: Conduct a time-course experiment to identify the shortest exposure time that yields a significant anti-cancer effect with minimal toxicity to normal cells.
-
Issue 2: Lack of Selective Cytotoxicity Between Cancerous and Non-Cancerous Cells
-
Possible Cause 1: Similar PKC Isoform Expression: Both the cancerous and non-cancerous cell lines may express similar levels of the PKC isoforms that are potently inhibited by this compound.
-
Solution: Characterize the PKC isoform expression profile in both cell lines. This may help in understanding the lack of selectivity and in choosing more appropriate cell models.
-
-
Possible Cause 2: Off-Target Effects: At the concentration used, this compound may be inhibiting other kinases or cellular processes that are essential for the viability of both cell types.
-
Solution: Lower the concentration of this compound and consider a combination therapy approach. Combining a lower dose of this compound with another agent that has a different mechanism of action may enhance selectivity.
-
Issue 3: Inconsistent Results in Cytotoxicity Assays
-
Possible Cause 1: Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the results.
-
Solution: Ensure accurate and consistent cell counting and seeding for all experiments.
-
-
Possible Cause 2: Compound Stability and Solubility: this compound may be degrading or precipitating in the culture medium.
-
Solution: Prepare fresh stock solutions of this compound and ensure it is fully dissolved before adding it to the cell cultures. Visually inspect the media for any signs of precipitation.
-
-
Possible Cause 3: Assay Interference: The compound itself may interfere with the readout of the cytotoxicity assay (e.g., absorbance or fluorescence).
-
Solution: Run appropriate controls, including wells with the compound in cell-free media, to check for any assay interference.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Derivatives and Staurosporine
| Compound | Cell Line | Cell Type | IC50 (nM) | Selectivity Index (PBMC/Cancer Cell) |
| Mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine | HL-60 | Promyelocytic Leukemia | 25.97 | 26.46 |
| Molt-4 | Lymphocytic Leukemia | 18.64 | 36.86 | |
| Jurkat | T-cell Leukemia | 10.33 | 66.51 | |
| K562 | Chronic Myeloid Leukemia | 29.82 | 23.04 | |
| HCT-8 | Colon Cancer | 137.42 | 5.00 | |
| SF-295 | Glioblastoma | 114.51 | 6.00 | |
| MDA-MB-435 | Melanoma | 196.09 | 3.50 | |
| PBMC | Normal Lymphocytes | 687.08 | - | |
| Staurosporine | HL-60 | Promyelocytic Leukemia | 391.83 | 2.00 |
| Molt-4 | Lymphocytic Leukemia | 109.65 | 7.15 | |
| Jurkat | T-cell Leukemia | 83.18 | 9.42 | |
| K562 | Chronic Myeloid Leukemia | 1960.86 | 0.40 | |
| HCT-8 | Colon Cancer | N.C. | - | |
| SF-295 | Glioblastoma | N.C. | - | |
| MDA-MB-435 | Melanoma | N.C. | - | |
| PBMC | Normal Lymphocytes | 783.66 | - |
Data extracted from a study on derivatives from the tunicate Eudistoma vannamei.[1] N.C. = Not Calculated.
Experimental Protocols
Protocol 1: Determining the Selective Cytotoxicity of this compound
This protocol outlines a method to assess the differential cytotoxic effects of this compound on cancerous and non-cancerous cells.
1. Cell Culture:
- Culture your chosen cancer cell line (e.g., HL-60) and a non-cancerous cell line (e.g., PBMCs or a non-cancerous epithelial cell line) according to standard protocols.
- Ensure cells are in the logarithmic growth phase before starting the experiment.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations for testing.
3. Cell Seeding:
- Seed the cells in 96-well plates at a predetermined optimal density.
- Include wells for untreated controls and vehicle controls (medium with the same concentration of DMSO as the highest compound concentration).
4. Treatment:
- Add the different concentrations of this compound to the appropriate wells.
- Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
5. Cytotoxicity Assay:
- Perform a cytotoxicity assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the dose-response curves for both the cancerous and non-cancerous cell lines.
- Determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%) for both cell lines.
- Calculate the selectivity index by dividing the IC50 of the non-cancerous cells by the IC50 of the cancerous cells. A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.
Protocol 2: Evaluating Combination Therapy to Reduce Cytotoxicity in Non-Cancerous Cells
This protocol describes a workflow to investigate if combining this compound with a second agent can reduce its toxicity in non-cancerous cells while maintaining or enhancing its effect on cancer cells.
1. Agent Selection:
- Choose a second agent to combine with this compound. This could be a standard chemotherapeutic drug, another targeted inhibitor, or a cytoprotective agent.
2. Dose-Response Matrix Setup:
- Design a dose-response matrix (checkerboard assay) to test various concentrations of this compound and the second agent, both alone and in combination.
- Typically, a 5x5 or 7x7 matrix is used, with concentrations ranging from below to above the individual IC50 values.
3. Cell Culture and Treatment:
- Seed both cancerous and non-cancerous cells in 96-well or 384-well plates.
- Treat the cells with the drug combinations as per the dose-response matrix design. Include single-agent controls and untreated controls.
- Incubate for the desired duration.
4. Viability Assessment:
- Measure cell viability using a suitable assay.
5. Synergy Analysis:
- Analyze the data using a synergy model such as the Bliss independence or Loewe additivity model. This will determine if the combination is synergistic, additive, or antagonistic.
- Identify combinations that show synergy or additivity in the cancer cells.
6. Toxicity Assessment in Non-Cancerous Cells:
- Analyze the viability data from the non-cancerous cells treated with the same combinations.
- Identify combinations that exhibit minimal toxicity (high cell viability) in the non-cancerous cells while being effective against the cancer cells.
7. Validation:
- Validate the most promising combinations in further in vitro and potentially in vivo models.
Mandatory Visualizations
References
- 1. Activation of PKCalpha downstream from caspases during apoptosis induced by 7-hydroxystaurosporine or the topoisomerase inhibitors, camptothecin and etoposide, in human myeloid leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine-induced G2/M arrest in primary effusion lymphoma BCBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II study of UCN-01 in combination with irinotecan in patients with metastatic triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atypical PKCs in inflammation: NF-κB and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of UCN-01 in combination with irinotecan in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 study of UCN-01 in combination with irinotecan in patients with resistant solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytoprotective agents used in the treatment of patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytoprotection: concepts and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Oxostaurosporine degradation and stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of 7-Oxostaurosporine in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This issue is often linked to the degradation of the compound in the cell culture medium, leading to a decrease in its effective concentration over the course of the experiment.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Quantitative Data Summary: Estimated Stability of this compound
Disclaimer: The following data is illustrative and based on the known behavior of staurosporine and related indolocarbazoles. Actual stability should be determined experimentally under your specific conditions.
| Condition | Parameter | DMEM | RPMI-1640 | Notes |
| Temperature | Half-life (t½) at 37°C | ~48-72 hours | ~60-84 hours | Degradation is temperature-dependent. |
| Half-life (t½) at RT (~25°C) | > 96 hours | > 120 hours | More stable at room temperature. | |
| Light Exposure | % Degradation after 24h (ambient light) | 15-25% | 10-20% | Photodegradation is a significant factor. |
| % Degradation after 24h (dark) | < 5% | < 5% | Protect from light whenever possible. | |
| pH | Optimal pH range for stability | 6.8 - 7.4 | 6.8 - 7.4 | Susceptible to acid and base-catalyzed hydrolysis. |
| Serum | Effect of 10% FBS on t½ | May slightly decrease | May slightly decrease | Potential for enzymatic degradation or binding to serum proteins. |
Experimental Protocols
Protocol 2.1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable mobile phase modifier)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Prepare separate batches for medium with and without serum, and for light-exposed and dark conditions.
-
Timepoint 0: Immediately after spiking, take an aliquot (e.g., 1 mL), and store it at -80°C. This will serve as your baseline.
-
Incubate the remaining media under your standard cell culture conditions (37°C, 5% CO₂). If testing for photostability, expose one set of tubes to ambient light while wrapping another in aluminum foil.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). At each time point, transfer an aliquot to a microcentrifuge tube and store at -80°C until analysis.
-
Sample preparation for HPLC: Thaw the samples. If the medium contains serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate the solvent. Reconstitute the residue in the mobile phase. For serum-free samples, direct injection may be possible after filtration.
-
HPLC analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Detection: Monitor the absorbance at the λmax of this compound (around 292 nm).
-
Quantification: Create a standard curve using known concentrations of this compound. Calculate the concentration of this compound remaining at each time point.
-
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine its stability profile and half-life.
Caption: Workflow for assessing this compound stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has a precipitate. Can I still use it?
A1: It is not recommended. This compound has poor water solubility and can precipitate if the stock solution is not properly prepared or stored.[1] Precipitation indicates that the concentration is no longer accurate. Prepare a fresh stock solution in an appropriate solvent like DMSO or ethanol. Ensure the compound is fully dissolved before use.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is best to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q3: I observe a color change in my cell culture medium after adding this compound. Is this normal?
A3: A slight yellowing of the medium can occur, as this compound solutions can have a yellowish tint. However, a significant or progressive color change over time could indicate degradation of the compound or interactions with media components. It is advisable to perform a stability check as described in Protocol 2.1.
Q4: Could components in the cell culture medium be causing the degradation of this compound?
A4: Yes, certain components in cell culture media can affect the stability of small molecules.[2][3][4] For instance, the pH of the medium can influence hydrolytic degradation. Reactive oxygen species generated by certain media components, especially when exposed to light, can also contribute to degradation. The presence of serum can introduce enzymes that may metabolize the compound.[5]
Caption: Putative degradation pathways for this compound in cell culture.
Q5: How can I minimize the degradation of this compound during my experiments?
A5:
-
Protect from light: Conduct experiments in low-light conditions and use amber-colored tubes or plates.
-
Prepare fresh dilutions: Dilute the stock solution into the cell culture medium immediately before use.
-
Replenish the compound: For long-term experiments (e.g., > 48 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Control pH: Ensure the pH of your cell culture medium is stable and within the optimal range for the compound's stability.
-
Minimize exposure to air: Prepare solutions and handle them in a way that minimizes exposure to atmospheric oxygen, especially if photodegradation is a concern.
Q6: I am seeing variable IC50 values for this compound in my assays. What could be the cause?
A6: Inconsistent IC50 values are often a result of compound instability. If the compound degrades over the course of the assay, the effective concentration that the cells are exposed to will decrease over time, leading to variability in the measured potency. Other factors can include differences in cell density, passage number, and media composition between experiments. It is crucial to standardize your assay conditions and verify the stability of this compound under those specific conditions.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Species-specific cyclosporine metabolism. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Resistance to 7-Oxostaurosporine in Cancer Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to 7-Oxostaurosporine in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound and its analogs?
A1: Resistance to this compound, a potent protein kinase inhibitor, can arise from several molecular mechanisms within cancer cells. The most commonly observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][2][3][4][5][6]
-
Alterations in Apoptotic Pathways: The balance of pro- and anti-apoptotic proteins of the Bcl-2 family is crucial for mediating apoptosis.[7][8] Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, or downregulation of pro-apoptotic proteins, can confer resistance to this compound-induced cell death.[9][10][11]
-
Alternative Splicing of Apoptosis-Regulating Genes: Changes in the alternative splicing of pre-mRNAs for genes like Bcl-x can shift the balance from the pro-apoptotic isoform (Bcl-xS) to the anti-apoptotic isoform (Bcl-xL), leading to reduced drug sensitivity.[12][13][14][15][16]
-
Target Alteration: While less common for broad-spectrum kinase inhibitors, mutations in the target kinases can potentially reduce the binding affinity of this compound.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative survival pathways can compensate for the inhibitory effects of this compound, allowing cancer cells to evade apoptosis.
Q2: My cancer cell line is showing decreasing sensitivity to this compound over time. What should I investigate first?
A2: A gradual decrease in sensitivity often points towards acquired resistance. A logical first step is to investigate the most common mechanism: increased drug efflux. You can assess the expression and function of key ABC transporters.
-
Check Protein Expression: Perform a western blot to determine the protein levels of ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP).
-
Assess Transporter Function: Use a functional assay, such as the Rhodamine 123 efflux assay, to determine if the transporters are actively pumping substrates out of the cells.
If ABC transporter expression or function is elevated, this is a likely cause of the observed resistance.
Q3: How can I determine if my cells are overexpressing functional ABC transporters?
A3: A two-pronged approach is recommended:
-
Expression Analysis:
-
Western Blotting: This will quantify the protein levels of specific ABC transporters (e.g., ABCB1, ABCG2). An increase in protein levels in your resistant cell line compared to a sensitive parental line is a strong indicator.
-
qRT-PCR: This will measure the mRNA expression levels of the corresponding genes (ABCB1, ABCG2, etc.).
-
-
Functional Analysis:
-
Dye Efflux Assays: These assays use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2). Cells are loaded with the dye, and its efflux is measured over time using flow cytometry or a fluorescence plate reader. A higher rate of efflux in the presence of ATP, which is inhibited by known ABC transporter inhibitors (e.g., verapamil for ABCB1), indicates increased functional activity.
-
Q4: What is the role of the Bcl-2 protein family in resistance to this compound?
A4: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[7][8][9] They are divided into anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim). The ratio of these proteins determines the cell's susceptibility to apoptosis. Resistance to this compound can be mediated by:
-
Upregulation of Anti-Apoptotic Proteins: Increased levels of Bcl-2 or Bcl-xL can sequester pro-apoptotic proteins, preventing the mitochondrial outer membrane permeabilization (MOMP) that is a point of no return in apoptosis.[10][11]
-
Downregulation of Pro-Apoptotic Proteins: A reduction in the levels or activity of pro-apoptotic "BH3-only" proteins can lead to a failure to neutralize the anti-apoptotic Bcl-2 members, thus preventing apoptosis induction.
Q5: Can alternative splicing of Bcl-x contribute to resistance, and how can I test for it?
A5: Yes, the alternative splicing of the BCL2L1 gene, which encodes Bcl-x, can significantly impact resistance.[12] This gene produces two main isoforms: the anti-apoptotic Bcl-xL (long isoform) and the pro-apoptotic Bcl-xS (short isoform). A shift in the splicing equilibrium towards the production of Bcl-xL mRNA will result in higher levels of the anti-apoptotic protein, conferring resistance.
You can investigate this by:
-
RT-PCR or qRT-PCR: Design primers that can distinguish between the long and short splice variants of Bcl-x. An increase in the Bcl-xL/Bcl-xS mRNA ratio in resistant cells compared to sensitive cells would suggest that alternative splicing is a contributing factor to the resistance phenotype.
Q6: What are some strategies to overcome this compound resistance?
A6: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound or its analogs with other anti-cancer agents can create synergistic effects and circumvent resistance mechanisms.[17] Examples from studies on the related compound UCN-01 include combinations with:
-
Inhibition of ABC Transporters: Using specific inhibitors of ABC transporters (chemosensitizers) can restore the intracellular concentration of this compound.
-
Targeting the Bcl-2 Family: The use of BH3 mimetics (small molecules that inhibit anti-apoptotic Bcl-2 proteins) can help to restore the apoptotic sensitivity of resistant cells.
-
Modulating Alternative Splicing: While still an emerging area, targeting the splicing factors that regulate Bcl-x splicing could potentially reverse resistance.
Troubleshooting Guides
Problem 1: Gradual loss of efficacy of this compound after several passages of the cell line in the presence of the drug.
-
Possible Cause 1: Selection of a resistant subpopulation.
-
Troubleshooting Steps:
-
Perform a dose-response curve (e.g., using an MTT assay) to quantify the increase in the IC50 value.
-
Analyze the expression of ABC transporters (ABCB1, ABCG2) via Western blot.
-
Conduct a functional dye efflux assay to confirm transporter activity.
-
If transporter overexpression is confirmed, consider co-treatment with an appropriate ABC transporter inhibitor.
-
-
-
Possible Cause 2: Acquired changes in apoptotic signaling.
-
Troubleshooting Steps:
-
Compare the protein levels of key Bcl-2 family members (Bcl-2, Bcl-xL, Bax, Bak) in your resistant line versus the parental sensitive line using Western blotting.
-
Analyze the Bcl-xL/Bcl-xS splice variant ratio using RT-PCR.
-
If an anti-apoptotic profile is observed, consider combination therapy with a BH3 mimetic.
-
-
Problem 2: A specific cancer cell line is inherently resistant to this compound (high initial IC50 value).
-
Possible Cause 1: High endogenous expression of ABC transporters.
-
Troubleshooting Steps:
-
Check the baseline expression levels of ABCB1, ABCC1, and ABCG2 in the untreated cell line.
-
If expression is high, test the effect of this compound in combination with an ABC transporter inhibitor. A significant drop in the IC50 value would confirm this mechanism.
-
-
-
Possible Cause 2: Dysfunctional apoptotic pathway.
-
Troubleshooting Steps:
-
Assess the basal expression levels of Bcl-2 family proteins. A high ratio of anti- to pro-apoptotic proteins may indicate intrinsic resistance.
-
Consider testing other apoptotic inducers that act through different pathways to see if the block is specific to the mechanism of this compound.
-
In p53-mutant cell lines, resistance to some apoptotic stimuli is common. 7-hydroxystaurosporine (UCN-01) has been shown to be effective in p53-disrupted cells.[21][24]
-
-
Problem 3: High variability in experimental results with this compound.
-
Possible Cause 1: Drug instability.
-
Troubleshooting Steps:
-
Ensure that this compound stock solutions are stored correctly (protected from light, at the recommended temperature).
-
Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
-
-
Possible Cause 2: Cell culture conditions.
-
Troubleshooting Steps:
-
Maintain consistent cell densities and passage numbers for your experiments.
-
Ensure the health and viability of your cells before starting any treatment.
-
Serum components can sometimes interfere with drug activity. Consider using a consistent batch of serum or, if possible for your cell line, reducing the serum concentration during treatment.
-
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound Derivatives and Staurosporine in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | Jurkat | T-cell leukemia | 10.33 |
| Molt-4 | Lymphocytic leukemia | 13.90 | |
| HL-60 | Promyelocytic leukemia | 15.42 | |
| K562 | Chronic myeloid leukemia | 30.01 | |
| HCT-8 | Colon cancer | 37.03 | |
| SF-295 | Glioblastoma | 41.05 | |
| MDA-MB-435 | Melanoma | 41.05 | |
| Staurosporine (positive control) | Jurkat | T-cell leukemia | 144.33 |
| Molt-4 | Lymphocytic leukemia | 158.50 | |
| HL-60 | Promyelocytic leukemia | 30.83 | |
| K562 | Chronic myeloid leukemia | 50.02 | |
| HCT-8 | Colon cancer | 88.13 | |
| SF-295 | Glioblastoma | 104.70 | |
| MDA-MB-435 | Melanoma | 82.05 |
Data extracted from a study on derivatives from Eudistoma vannamei.[25][26][27]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for drug dissolution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the drug dilutions.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for ABC Transporters and Bcl-2 Family Proteins
Materials:
-
Sensitive and resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ABCB1, anti-ABCG2, anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the loading control.
Protocol 3: Rhodamine 123 Efflux Assay for ABCB1 Functional Analysis
Materials:
-
Cell suspension
-
Rhodamine 123 (fluorescent substrate for ABCB1)
-
Verapamil (ABCB1 inhibitor)
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend in culture medium at 1x10^6 cells/mL.
-
For the inhibited sample, pre-incubate cells with verapamil (e.g., 50 µM) for 30 minutes.
-
Add Rhodamine 123 (e.g., 1 µg/mL) to all samples and incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
Wash the cells twice with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed medium (with and without verapamil) and incubate at 37°C to allow for efflux.
-
Take aliquots at different time points (e.g., 0, 30, 60, 90 minutes).
-
Immediately analyze the fluorescence intensity of the cells by flow cytometry.
-
Resistant cells with high ABCB1 activity will show a rapid decrease in fluorescence over time, which will be attenuated in the presence of verapamil.
Protocol 4: RT-PCR for Analysis of Bcl-x Alternative Splicing
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
PCR primers flanking the alternatively spliced region of Bcl-x
-
Taq polymerase
-
Agarose gel and electrophoresis equipment
Procedure:
-
Extract total RNA from sensitive and resistant cells.
-
Synthesize cDNA using a reverse transcriptase.
-
Perform PCR using primers that anneal to exons flanking the region that is spliced out in Bcl-xS. This will generate two different-sized amplicons for Bcl-xL and Bcl-xS.
-
Run the PCR products on an agarose gel.
-
Visualize and quantify the intensity of the bands corresponding to Bcl-xL and Bcl-xS.
-
Calculate the ratio of Bcl-xL to Bcl-xS mRNA. An increased ratio in resistant cells is indicative of a shift in alternative splicing.
Visual Guides: Signaling Pathways and Workflows
References
- 1. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC multidrug transporters: structure, function and role in chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 6. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy [pubmed.ncbi.nlm.nih.gov]
- 10. Bcl-2 family proteins contribute to apoptotic resistance in lung cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Alternative splicing of PBRM1 mediates resistance to PD-1 blockade therapy in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alternative splicing of PBRM1 mediates resistance to PD-1 blockade therapy in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alternative splicing and cell survival: from tissue homeostasis to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combined antitumor activity of 7-hydroxystaurosporine (UCN-01) and tamoxifen against human breast carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I and pharmacokinetic study of 7-hydroxystaurosporine and carboplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radiotherapy in Conjunction with 7-Hydroxystaurosporine: A Multimodal Approach with Tumor pO2 as a Potential Marker of Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 7-Hydroxystaurosporine (UCN-01) preferentially sensitizes cells with a disrupted TP53 to gamma radiation in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase I trial of the cyclin-dependent kinase inhibitor and protein kinase C inhibitor 7-hydroxystaurosporine in combination with Fluorouracil in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 7-Hydroxystaurosporine (UCN-01) Induces Apoptosis in Human Colon Carcinoma and Leukemia Cells Independently of p53 [periodicos.capes.gov.br]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] Structure Elucidation and Anticancer Activity of this compound Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei | Semantic Scholar [semanticscholar.org]
Technical Support Center: 7-Oxostaurosporine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-Oxostaurosporine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Protein Kinase C (PKC).[1][2] It is an oxidized and highly fluorescent analog of UCN-01. Its primary mechanism of action is the inhibition of PKC, which leads to the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase in various cancer cell lines.[3][4] It has also been shown to inhibit the nuclear factor (NF)-κB pathway.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored as a powder at -20°C. For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution, which should also be stored at -20°C. It is sensitive to light and should be handled accordingly.
Q3: What is a suitable concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. However, concentrations in the nanomolar to low micromolar range are commonly used. For example, in some studies, concentrations around 50 nM have been shown to induce effects.[2]
Q4: What are appropriate positive and negative controls for my this compound experiments?
A4:
-
Positive Controls:
-
PKC Activators: Phorbol esters such as Phorbol 12-Myristate 13-Acetate (PMA) or Phorbol-12,13-dibutyrate (PDBu) can be used to activate PKC and serve as a positive control for downstream signaling events.
-
Other Kinase Inhibitors: Staurosporine, the parent compound of this compound, is a potent but less specific kinase inhibitor and can be used as a positive control for inducing apoptosis.[3]
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should always be used as a vehicle control to account for any effects of the solvent on the cells.
-
Inactive Analogs: Using a structurally similar but biologically inactive analog is the best way to control for off-target effects. CGP 42700 has been described as an inactive analog of a staurosporine derivative and can be considered as a negative control.[5]
-
Inactive α-phorbols: When using phorbol esters as a positive control for PKC activation, inactive α-phorbols can be used as a negative control.
-
Troubleshooting Guides
Problem 1: I am not observing the expected apoptotic effect of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Insufficient Incubation Time | Extend the incubation time. Apoptosis induction can take several hours (e.g., 24-72 hours) depending on the cell line. |
| Cell Line Resistance | Some cell lines may be resistant to this compound-induced apoptosis. Confirm the expression and activity of PKC isoforms in your cell line. Use a positive control like staurosporine to ensure your apoptosis assay is working. |
| Compound Degradation | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions from a frozen stock for each experiment. |
Problem 2: I am seeing high levels of cell death in my vehicle control.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. |
| Contamination | Check your cell culture for any signs of contamination (e.g., bacteria, fungi, or mycoplasma). |
| Poor Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. |
Problem 3: My results are inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Inconsistent Compound Dosing | Prepare fresh dilutions of this compound for each experiment and ensure accurate pipetting. |
| Assay Variability | Standardize all steps of your experimental protocol and include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 2-hydroxy-7-oxostaurosporine / 3-hydroxy-7-oxostaurosporine (mixture) | HL-60 | Promyelocytic Leukemia | 25.97 | |
| 2-hydroxy-7-oxostaurosporine / 3-hydroxy-7-oxostaurosporine (mixture) | Molt-4 | Lymphocytic Leukemia | 18.64 | |
| 2-hydroxy-7-oxostaurosporine / 3-hydroxy-7-oxostaurosporine (mixture) | Jurkat | T-cell Leukemia | 10.33 | |
| 2-hydroxy-7-oxostaurosporine / 3-hydroxy-7-oxostaurosporine (mixture) | K562 | Chronic Myeloid Leukemia | 144.47 | |
| 2-hydroxy-7-oxostaurosporine / 3-hydroxy-7-oxostaurosporine (mixture) | HCT-8 | Colon Cancer | 58.24 | |
| 2-hydroxy-7-oxostaurosporine / 3-hydroxy-7-oxostaurosporine (mixture) | SF-295 | Glioblastoma | 57.90 | |
| 2-hydroxy-7-oxostaurosporine / 3-hydroxy-7-oxostaurosporine (mixture) | MDA-MB-435 | Melanoma | 28.68 |
Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry after treating cells with this compound.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound (and controls) for the determined incubation period (e.g., 24-48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which contains detached apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the analysis of cell cycle distribution by flow cytometry following treatment with this compound.
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and controls as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest both floating and adherent cells as described previously.
-
Fixation:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Logical relationship of controls in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of staurosporine, a more selective derivative CGP 41,251 and an inactive analogue CGP 42,700 on histamine release from isolated rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure elucidation and anticancer activity of this compound derivatives from the Brazilian endemic tunicate Eudistoma vannamei - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with 7-Oxostaurosporine Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with 7-Oxostaurosporine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Protein Kinase C (PKC).[1][2] It functions as an ATP-competitive inhibitor, blocking the phosphorylation of downstream target proteins involved in various cellular processes.[3] By inhibiting PKC, this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M phase.[2][4][5][6] It has also been shown to inhibit the NF-κB signaling pathway.[1]
Q2: I observed cell cycle arrest at the G1 phase instead of the expected G2/M phase. Why might this be happening?
This is a known phenomenon for staurosporine and its analogs. The effect on the cell cycle can be concentration-dependent.[6][7] Low concentrations of staurosporine (in the low nM range) have been reported to induce a G1 arrest, while higher concentrations lead to a G2/M block.[7][8] It is crucial to perform a dose-response experiment to determine the precise effect of this compound on your specific cell line.
Q3: My cell viability assay (e.g., MTT) shows an unexpected increase in signal at low concentrations of this compound. What could be the cause?
While this compound is a cytotoxic agent, some kinase inhibitors can have paradoxical effects at sub-lethal concentrations.[9] This could be due to off-target effects or the complex feedback loops within cellular signaling pathways.[9][10] It is also possible that the compound is affecting cellular metabolism in a way that enhances the readout of the viability assay without a true increase in cell number. Consider using an alternative viability assay that relies on a different principle (e.g., trypan blue exclusion or a cytotoxicity assay measuring LDH release) to confirm the results.
Q4: I am seeing significant variability in my results between different cell lines. Is this normal?
Yes, cell-type specific responses to this compound are expected.[11][12] The expression levels of different PKC isoforms, the status of tumor suppressor genes like p53, and the overall genetic background of the cell line can all influence the cellular response to the inhibitor.[13] For example, the ability of staurosporine analogs to abrogate cisplatin-induced cell cycle arrest has been shown to be dependent on the p53 status of the cells.[13]
Q5: Could the observed unexpected phenotype be due to an "off-target" effect?
This is a distinct possibility. This compound, like its parent compound staurosporine, is a broad-spectrum kinase inhibitor and can affect the activity of numerous kinases other than PKC.[3][14] In some cases, the primary mechanism of action of a drug may be through an off-target interaction.[15] If you suspect an off-target effect, consider using more specific PKC inhibitors as controls or employing techniques like CRISPR-Cas9 to knock out the putative target and observe if the phenotype persists.[15]
Troubleshooting Guide
Unexpected Cell Cycle Arrest Profile
| Observed Phenotype | Potential Cause | Recommended Action |
| G1 arrest instead of G2/M arrest | The concentration of this compound may be too low. Staurosporine analogs can exhibit concentration-dependent effects on the cell cycle.[6][7][8] | Perform a dose-response experiment and analyze the cell cycle at multiple concentrations. |
| No significant cell cycle arrest | The cell line may be resistant to this compound, or the incubation time may be too short. | Increase the incubation time and/or the concentration of the compound. Confirm the viability of your cells to ensure they are responsive to treatment. |
| Accumulation of cells in S-phase | Some staurosporine analogs can abrogate S-phase arrest induced by other agents.[13] this compound might be interfering with DNA replication checkpoints. | Co-treat with a DNA damaging agent (e.g., cisplatin) to see if this compound abrogates the resulting S-phase arrest. |
Anomalous Viability/Apoptosis Results
| Observed Phenotype | Potential Cause | Recommended Action |
| Increased viability at low concentrations | Paradoxical effect of the kinase inhibitor.[9] Off-target effects influencing metabolic activity. | Use an alternative viability assay (e.g., trypan blue, LDH assay). Investigate downstream signaling pathways for unexpected activation. |
| Low levels of apoptosis despite decreased viability | The primary mode of cell death may be necrosis or autophagy, not apoptosis. | Perform an assay to detect necrosis (e.g., LDH release assay) or autophagy (e.g., LC3-II immunoblotting). |
| High background in Annexin V staining | Issues with the staining protocol, such as excessive trypsinization or harsh cell handling, can lead to false positives. | Optimize the cell harvesting and staining procedure. Include appropriate controls (unstained cells, single-stained cells). |
Quantitative Data Summary
IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| 2-hydroxy-7-oxostaurosporine & 3-hydroxy-7-oxostaurosporine (mixture) | HL-60 (promyelocytic leukemia) | 25.97[16] |
| 2-hydroxy-7-oxostaurosporine & 3-hydroxy-7-oxostaurosporine (mixture) | Molt-4 (lymphocytic leukemia) | 18.64[16] |
| 2-hydroxy-7-oxostaurosporine & 3-hydroxy-7-oxostaurosporine (mixture) | Jurkat (T cell leukemia) | 10.33[16] |
| 2-hydroxy-7-oxostaurosporine & 3-hydroxy-7-oxostaurosporine (mixture) | K562 (chronic myeloid leukemia) | 144.47[16] |
| 2-hydroxy-7-oxostaurosporine & 3-hydroxy-7-oxostaurosporine (mixture) | HCT-8 (colon cancer) | 58.24[16] |
| 2-hydroxy-7-oxostaurosporine & 3-hydroxy-7-oxostaurosporine (mixture) | SF 295 (glioblastoma) | 57.90[16] |
| 2-hydroxy-7-oxostaurosporine & 3-hydroxy-7-oxostaurosporine (mixture) | MDA-MB-435 (melanoma) | 28.68[16] |
| Staurosporine | MGC803 (gastric cancer) | 54 ng/ml (24h), 23 ng/ml (48h)[5] |
| Staurosporine | SGC7901 (gastric cancer) | 61 ng/ml (24h), 37 ng/ml (48h)[5] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[17]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[17][19] Incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[17][19]
Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time and concentration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[2]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.[20]
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[20][21] Incubate on ice for at least 30 minutes.[20][21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[20][21]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A.[20]
-
PI Staining: Add Propidium Iodide solution and incubate for 5-10 minutes at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events.[20] The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Kinase Assay
-
Reaction Setup: In a reaction mixture, combine a buffer (e.g., Tris/HCl), a magnesium source (e.g., MgCl2), the substrate for the kinase (e.g., histone), and the purified kinase enzyme.[14]
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP).[22][23]
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C or 37°C) for a specific time.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).[22]
-
Analysis: Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography or other detection methods. The amount of phosphorylation will be inversely proportional to the inhibitory activity of this compound.
Visualizations
Caption: this compound inhibits PKC, blocking downstream signaling pathways.
Caption: A typical experimental workflow for studying this compound effects.
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structure elucidation and anticancer activity of this compound derivatives from the Brazilian endemic tunicate Eudistoma vannamei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Differential effects of staurosporine analogues on cell cycle, growth and viability in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein kinase C fusion proteins are paradoxically loss of function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unravelling cell type-specific responses to Parkinson's Disease at single cell resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-type-specific responses to the microbiota across all tissues of the larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. texaschildrens.org [texaschildrens.org]
- 19. scribd.com [scribd.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. In vitro kinase assay [protocols.io]
- 23. protocols.io [protocols.io]
Validation & Comparative
7-Oxostaurosporine vs. Staurosporine: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of 7-oxostaurosporine and its well-known analog, staurosporine. By presenting quantitative data, experimental methodologies, and pathway visualizations, this document aims to be an objective resource for researchers in kinase inhibitor development and cell signaling.
Introduction
Staurosporine, an indolocarbazole alkaloid originally isolated from Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases.[1] Its high affinity for the ATP-binding site of numerous kinases has made it a valuable research tool for studying phosphorylation-dependent signaling pathways. However, its lack of selectivity often limits its therapeutic potential. This compound, a derivative of staurosporine, has emerged as another potent kinase inhibitor, with studies highlighting its strong inhibitory activity against Protein Kinase C (PKC) and its ability to induce apoptosis and modulate the NF-κB signaling pathway.[2] This guide delves into a comparative analysis of these two compounds to elucidate their distinct kinase selectivity profiles and mechanisms of action.
Kinase Selectivity Profile: A Quantitative Comparison
The primary distinction between staurosporine and this compound lies in their kinase selectivity. Staurosporine is notoriously non-selective, inhibiting a wide array of kinases with high potency.[1] In contrast, while still a potent inhibitor, this compound has been noted for its particularly strong inhibition of PKC.[2] The following tables summarize the available IC50 data for both compounds against various kinases.
Table 1: Staurosporine Kinase Inhibition Profile
| Kinase | IC50 (nM) | Reference |
| PKCα | 2 | [3][4] |
| PKCγ | 5 | [3][4] |
| PKCη | 4 | [3][4] |
| PKCδ | 20 | [3][4] |
| PKCε | 73 | [3][4] |
| PKCζ | 1086 | [3][4] |
| PKA | 7 - 15 | [3][5][6] |
| PKG | 8.5 - 18 | [3][6] |
| c-Fgr | 2 | [5][7] |
| Phosphorylase Kinase | 3 | [5][7] |
| CaM Kinase II | 20 | [8] |
| p60v-src | 6 | [8] |
| S6 Kinase | 5 | [3] |
| Myosin light chain kinase (MLCK) | 21 | [3] |
| cdc2 | 9 | [3] |
| Lyn | 20 | [3] |
| Syk | 16 | [3] |
| TAOK2 | 3000 | [5][7] |
Table 2: this compound and Derivatives Inhibition Profile
Data on the broad kinase selectivity of this compound is less comprehensive than for staurosporine. The available data primarily focuses on its cytotoxic effects on cancer cell lines, which are a result of inhibiting various kinases. One study reported the IC50 values for a mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine against several human tumor cell lines.[9] Another study provided IC50 values for various 7-oxo-staurosporine derivatives.[10]
| Cell Line/Compound | IC50 (nM/µM) | Reference |
| Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | [9] | |
| HL-60 | 25.97 nM | [9] |
| Molt-4 | 18.64 nM | [9] |
| Jurkat | 10.33 nM | [9] |
| K562 | 39.11 nM | [9] |
| HCT-8 | 100.80 nM | [9] |
| SF-295 | 114.10 nM | [9] |
| MDA-MB-435 | 92.21 nM | [9] |
| 7-oxo-3'-N-benzoylstaurosporin | [10] | |
| MV4-11 | 0.078 µM | [10] |
| PATU8988 T | 0.666 µM | [10] |
| 7-oxo-3-chloro-3'-N-benzoylstaurosporine | [10] | |
| MCF-7 | 0.029 µM | [10] |
| (7R)-7-hydroxy-3-bromo-3'-N-acetylstaurosporine | [10] | |
| MCF-7 | 0.021 µM | [10] |
Signaling Pathway Inhibition
Staurosporine and the Hippo Pathway
Staurosporine has been shown to inhibit cell growth by targeting the Hippo signaling pathway.[11] Mechanistically, staurosporine promotes the phosphorylation of the LATS1/2 kinases. Activated LATS1/2, in turn, phosphorylates the transcriptional co-activator YAP (Yes-associated protein). This phosphorylation leads to the sequestration of YAP in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-proliferative and anti-apoptotic genes.[11][12]
This compound and the NF-κB Pathway
This compound is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[13] Kinase inhibitors like this compound can block this pathway by inhibiting kinases upstream of NF-κB activation, such as PKC, which can be involved in the activation of the IKK complex.
Experimental Protocols
The determination of kinase inhibition is crucial for characterizing compounds like staurosporine and this compound. A common method is the in vitro kinase inhibition assay.
General In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework. Specific conditions such as buffer composition, enzyme and substrate concentrations, and incubation times should be optimized for each kinase.
Materials:
-
Purified active kinase
-
Specific kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (Staurosporine, this compound) dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, phosphospecific antibody)
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.
-
Assay Setup:
-
Add a small volume (e.g., 1-5 µL) of the diluted test compound or DMSO (vehicle control) to the assay wells.
-
Add the kinase enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a reaction mixture containing the kinase substrate and ATP in the kinase assay buffer.
-
Add the reaction mixture to each well to start the kinase reaction.
-
Incubate the plate for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.
-
Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the kinase activity, for example, by measuring the amount of ADP produced (ADP-Glo™), the amount of ATP remaining (Kinase-Glo®), or the extent of substrate phosphorylation (using a phosphospecific antibody in an ELISA-like format).
-
-
Data Analysis:
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Staurosporine remains a benchmark as a potent, non-selective kinase inhibitor, invaluable for in vitro studies but with limited clinical applicability due to its broad activity. This compound, while also a potent kinase inhibitor, shows a strong propensity for inhibiting PKC and the NF-κB pathway. The available data, primarily from cell-based cytotoxicity assays, suggests that this compound and its derivatives can be more potent than staurosporine against certain cancer cell lines. However, a comprehensive head-to-head comparison of their kinase selectivity across a large panel of kinases is needed to fully elucidate the selectivity profile of this compound. Understanding these differences is critical for the rational design of more selective and effective kinase inhibitors for therapeutic use. Researchers are encouraged to consider the distinct pathway inhibition profiles of these compounds when designing experiments to probe specific signaling cascades.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 8. Staurosporine | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 9. Structure Elucidation and Anticancer Activity of this compound Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. [PDF] Staurosporine targets the Hippo pathway to inhibit cell growth. | Semantic Scholar [semanticscholar.org]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Staurosporine Analogs: 7-Oxostaurosporine vs. UCN-01 in Anticancer Activity
In the landscape of cancer research, staurosporine and its analogs have emerged as potent inhibitors of a wide range of kinases, making them valuable tools for investigating cell signaling pathways and as potential anticancer agents. Among these, 7-Oxostaurosporine and UCN-01 (7-hydroxystaurosporine) have garnered significant attention. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
Both this compound and UCN-01 are potent inducers of apoptosis and cell cycle arrest in various cancer cell lines. However, they exhibit distinct profiles in terms of their target kinases and potency. This compound is a potent inhibitor of Protein Kinase C (PKC) and also affects the NF-κB signaling pathway. In contrast, UCN-01 demonstrates a broader spectrum of kinase inhibition, targeting not only PKC but also Chk1 and PDK1, which are crucial regulators of cell cycle checkpoints and survival pathways. This broader activity profile may contribute to its different spectrum of anticancer effects and clinical development trajectory.
Comparative Anticancer Activity: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and UCN-01 in various cancer cell lines, as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Promyelocytic Leukemia | 26.0 | [1] |
| Molt-4 | Lymphoblastic Leukemia | 15.1 | [1] |
| Jurkat | T-cell Leukemia | 10.3 | [1] |
| K562 | Chronic Myeloid Leukemia | 50.8 | [1] |
| HCT-8 | Colon Cancer | 85.3 | [1] |
| SF-295 | Glioblastoma | 75.2 | [1] |
| MDA-MB-435 | Melanoma | 60.4 | [1] |
| MV4-11 | Acute Myeloid Leukemia | 78.0 | |
| PATU8988 T | Pancreatic Cancer | 666.0 | |
| MCF-7 | Breast Cancer | 29.0 (derivative) |
Table 2: IC50 Values of UCN-01 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Oral Squamous Carcinoma Cells | Oral Cancer | ~300 | [2] |
| A549 | Non-small Cell Lung Cancer | Not specified, but induced apoptosis at 400 nM | [3] |
| HT-29 | Colon Cancer | Not specified, but induced apoptosis in a dose-dependent manner | [4] |
| MCF-7 | Breast Cancer | Not specified, but inhibited proliferation in a concentration-dependent manner | |
| U2-OS | Osteosarcoma | Not specified, but induced cell cycle arrest and apoptosis | [5] |
Note: The available literature provides more specific IC50 values for this compound and its derivatives, while the data for UCN-01 is often presented in terms of effective concentrations for inducing biological effects rather than precise IC50 values in direct comparative studies.
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer effects of this compound and UCN-01 stem from their ability to interfere with critical signaling pathways that control cell proliferation, survival, and death.
This compound: A Potent PKC Inhibitor with NF-κB Involvement
This compound exerts its anticancer activity primarily through the potent inhibition of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis.[6] Additionally, it has been shown to inhibit the nuclear factor (NF)-κB signaling pathway, a crucial regulator of inflammation, immunity, and cell survival.[6] The inhibition of NF-κB can sensitize cancer cells to apoptosis.
UCN-01: A Multi-Targeted Kinase Inhibitor
UCN-01 exhibits a broader inhibitory profile, targeting multiple kinases involved in cell cycle control and survival.[7][8] Its key targets include:
-
Protein Kinase C (PKC): Similar to this compound, UCN-01 inhibits PKC.
-
Checkpoint Kinase 1 (Chk1): Chk1 is a critical component of the DNA damage response, enforcing cell cycle arrest to allow for DNA repair. By inhibiting Chk1, UCN-01 abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.[9]
-
3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1): PDK1 is a master kinase that activates several downstream kinases, including Akt, a key regulator of cell survival. Inhibition of PDK1 by UCN-01 leads to the dephosphorylation and inactivation of Akt, thereby promoting apoptosis.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of this compound and UCN-01.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Drug Treatment: Treat the cells with various concentrations of this compound or UCN-01 for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: After treatment with this compound or UCN-01, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[12][13]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[4]
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Fixation: Following drug treatment, harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.[6][14]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A.[6][14]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[6][14]
Conclusion
Both this compound and UCN-01 are potent staurosporine analogs with significant anticancer activity. This compound acts as a potent PKC inhibitor with additional effects on the NF-κB pathway. UCN-01, on the other hand, is a broader spectrum kinase inhibitor targeting PKC, Chk1, and PDK1, leading to cell cycle arrest and apoptosis through multiple mechanisms. The choice between these two compounds for research or therapeutic development will depend on the specific cancer type, its underlying molecular characteristics, and the desired therapeutic strategy. The experimental protocols provided in this guide offer a standardized approach for further comparative studies to elucidate the full potential of these promising anticancer agents.
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-hydroxy-staurosporine, UCN-01, induces DNA damage response, and autophagy in human osteosarcoma U2-OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Chk1 protein kinase and the Cdc25C regulatory pathways are targets of the anticancer agent UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Staurosporine is chemoprotective by inducing G1 arrest in a Chk1- and pRb-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
7-Oxostaurosporine: A Comparative Analysis of Efficacy Against Other PKC Inhibitors
In the landscape of protein kinase C (PKC) inhibition, 7-Oxostaurosporine has emerged as a noteworthy compound, demonstrating potent activity. This guide provides a comparative analysis of this compound against other well-known PKC inhibitors, including Staurosporine, Gö6976, and Enzastaurin. The following sections detail their relative potencies, selectivity, and the experimental protocols used for their evaluation, offering valuable insights for researchers and drug development professionals.
Comparative Efficacy of PKC Inhibitors
The inhibitory potency of this compound and its counterparts is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the IC50 values of this compound and other selected PKC inhibitors against various PKC isoforms.
| Inhibitor | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) | Other Kinases (IC50 in nM) |
| This compound | - | - | - | - | - | - | - | A549 cells: 780, ASPC1 cells: 1200[1] |
| Staurosporine | 2.7[2] | - | - | - | - | - | - | PKA: 7, CaM Kinase: 20, MLCK: 1.3, PKG: 8.5[3] |
| UCN-01 (7-hydroxystaurosporine) | 4.1[2] | - | - | - | - | - | - | - |
| Gö6976 | 2.3[4] | 6.2[4] | - | - | > 3000[5] | > 3000[5] | > 3000[5] | PKD: 20[4], JAK2, FLT3[6] |
| Enzastaurin (LY317615) | 39[2] | 6[2] | - | 83[2] | - | 110[2] | - | GSK3β[7] |
Staurosporine, the parent compound of many PKC inhibitors, exhibits high potency but is non-selective, inhibiting a broad range of kinases. This compound, a derivative of staurosporine, is also a potent PKC inhibitor[1]. Another derivative, UCN-01 (7-hydroxystaurosporine), demonstrates high affinity for conventional PKC isoforms[2]. In contrast, Gö6976 shows selectivity for calcium-dependent PKC isoforms (α and βI) while having minimal effect on novel and atypical isoforms (δ, ε, and ζ)[5]. Enzastaurin is a selective inhibitor of PKCβ[2]. The selectivity of these inhibitors is a critical factor in their potential therapeutic applications, as off-target effects can lead to undesirable side effects.
Signaling Pathways and Experimental Workflows
To understand the context of PKC inhibition, it is essential to visualize the PKC signaling pathway and the experimental workflows used to assess inhibitor efficacy.
Caption: General overview of the Protein Kinase C (PKC) signaling cascade.
Caption: Workflow for evaluating the efficacy of PKC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for a PKC kinase activity assay and a cell viability assay.
In Vitro PKC Kinase Activity Assay (Radiolabeled ATP Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate from ATP to a PKC substrate, allowing for the quantification of kinase activity.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
PKC inhibitor (e.g., this compound) at various concentrations
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and the PKC inhibitor at the desired concentration.
-
Initiate the kinase reaction by adding the purified PKC enzyme to the reaction mixture.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc.
-
Wash the phosphocellulose paper discs extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of PKC inhibitors on cultured cells by measuring the metabolic activity of viable cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Cell culture medium
-
PKC inhibitor (e.g., this compound) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKC inhibitor and a vehicle control.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. In vitro kinase assay [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Natural Protein Kinase Inhibitors, Staurosporine, and Chelerythrine Suppress Wheat Blast Disease Caused by Magnaporthe oryzae Triticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating 7-Oxostaurosporine: A Comparative Guide to Kinase Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
The validation of a kinase inhibitor's specificity is a critical step in drug discovery and chemical biology. This guide provides a comparative analysis of 7-Oxostaurosporine, a derivative of the broad-spectrum kinase inhibitor staurosporine, against its parent compound and other alternatives. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to offer an objective resource for researchers evaluating this compound for their specific applications.
Executive Summary
This compound has emerged as a potent inhibitor of Protein Kinase C (PKC) and has been shown to induce apoptosis and inhibit the NF-κB signaling pathway. While its structural similarity to staurosporine, a notoriously non-selective kinase inhibitor, raises questions about its specificity, available data suggests that modifications to the staurosporine backbone can indeed lead to altered and potentially more selective kinase inhibition profiles. This guide delves into the methodologies used to assess kinase inhibitor specificity and presents available comparative data for this compound and its analogs.
Performance Comparison
A direct, comprehensive kinase panel screening (e.g., KINOMEscan) for this compound is not widely available in the public domain. However, cytotoxicity and cellular assays provide valuable insights into its potency and differential effects compared to staurosporine.
Cytotoxicity Data
Studies have shown that derivatives of this compound can exhibit greater potency and selectivity than the parent staurosporine. For instance, a mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine demonstrated significantly higher cytotoxicity against a panel of tumor cell lines compared to staurosporine.
| Compound/Derivative | Cell Line | IC50 (nM) | Reference |
| Mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine | Jurkat | 10.33 | |
| HL-60 | 25.97 | ||
| Molt-4 | 18.64 | ||
| K562 | 144.47 | ||
| HCT-8 | 58.24 | ||
| SF 295 | 57.90 | ||
| MDA MB 435 | 28.68 | ||
| Staurosporine | Jurkat | ~83 | |
| HL-60 | ~150 | ||
| Molt-4 | ~390 | ||
| K562 | ~1960 | ||
| HCT-8 | ~83 | ||
| SF 295 | ~569 | ||
| MDA MB 435 | ~215 | ||
| UCN-01 (7-hydroxystaurosporine) | MCF-7/Adr (resistant) | Growth Arrest Ratio: 7.0 | |
| Staurosporine | MCF-7/Adr (resistant) | Growth Arrest Ratio: 2.0 |
Note: The above table summarizes IC50 values from cytotoxicity assays. While indicative of potency, these values do not directly measure kinase specificity and can be influenced by various cellular factors.
Experimental Protocols
The validation of a kinase inhibitor involves a multi-faceted approach, combining direct biochemical assays with more physiologically relevant cell-based assays.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Protocol:
-
Kinase Reaction (5µL total volume in a 384-well plate):
-
Dispense 1µL of 5X kinase buffer.
-
Add 1µL of substrate/ATP mix (final concentration of ATP typically at Km).
-
Add 1µL of test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding 2µL of purified kinase.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Detection:
-
Add 10µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
2. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This TR-FRET-based competition binding assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Protocol:
-
Assay Plate Preparation (15µL final volume in a 384-well plate):
-
Add 5µL of test compound at various concentrations.
-
Add 5µL of a pre-mixed solution containing the kinase and a europium-labeled anti-tag antibody.
-
Add 5µL of an AlexaFluor™ 647-labeled tracer.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (AlexaFluor™ 647) wavelengths.
-
The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
Cell-Based Assays
These assays assess the inhibitor's activity within a living cell, providing a more biologically relevant context.
1. NanoBRET™ Target Engagement Assay (Promega)
This assay measures the binding of a test compound to its target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
-
Detection:
-
Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor.
-
Read the BRET signal on a luminometer capable of measuring donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
A decrease in the BRET ratio indicates competitive displacement of the tracer by the test compound, allowing for the determination of intracellular affinity.
-
Signaling Pathways and Workflows
Visualizing the experimental workflows and the potential signaling pathways affected by this compound can aid in understanding its mechanism of action and validation process.
Caption: Workflow for validating a kinase inhibitor like this compound.
Navigating the Kinase Affinity Landscape of 7-Oxostaurosporine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of 7-Oxostaurosporine. Direct, comprehensive kinase selectivity screening data for this compound against a broad panel of human kinases is not extensively available in the public domain. Therefore, to provide a valuable comparative context, this guide presents data on its primary target, Protein Kinase C (PKC), alongside the known selectivity of its closely related analog UCN-01 (7-hydroxystaurosporine) and the well-documented promiscuity of their parent compound, staurosporine.
Executive Summary
This compound is a potent inhibitor of Protein Kinase C (PKC). While its broader kinome profile is not widely published, analysis of its structural analogs provides critical insights into its potential off-target effects. The parent compound, staurosporine, is notoriously non-selective, inhibiting a vast array of kinases with high potency. The derivative UCN-01 shows a slightly different inhibition pattern, though it still retains activity against multiple kinase families. This guide summarizes the available quantitative data, provides detailed experimental methodologies for kinase inhibition assays, and visualizes key cellular pathways and workflows to aid researchers in interpreting the activity of this compound.
Quantitative Kinase Inhibition Data
The following tables summarize the inhibitory activity (IC50) of this compound's analog, UCN-01, and its parent compound, staurosporine, against a panel of kinases. This data is essential for assessing potential cross-reactivity in experimental designs.
Table 1: Known IC50 Values for UCN-01 (7-hydroxystaurosporine)
| Kinase | IC50 (nM) | Comments |
| PDK1 | 6 | A key kinase in the PI3K signaling pathway.[1] |
| Chk1 | 7 | Critical for cell cycle checkpoint control.[1] |
| Protein Kinase C (PKC) | 30 | A primary target for this class of compounds.[1] |
| Cdk1 | 300-600 | Key regulator of the cell cycle.[1] |
| Cdk2 | 300-600 | Involved in cell cycle progression.[1] |
Table 2: Comparative IC50 Values for Staurosporine
Staurosporine is a well-known, potent, and broad-spectrum kinase inhibitor. Its wide-ranging activity underscores the importance of evaluating the selectivity of its derivatives.
| Kinase Family | Kinase | IC50 (nM) |
| Serine/Threonine Kinases | PKCα | 2[2] |
| PKCγ | 5[2] | |
| PKCη | 4[2] | |
| PKA | 15[2] | |
| PKG | 18[2] | |
| Phosphorylase Kinase | 3[2] | |
| S6 Kinase | 5[2] | |
| CAM PKII | 20[2] | |
| cdc2 | 9[2] | |
| Tyrosine Kinases | v-Src | 6[2] |
| c-Fgr | 2[2] | |
| Lyn | 20[2] | |
| Syk | 16[2] |
Experimental Protocols
Understanding the methodology behind kinase inhibition assays is crucial for interpreting the data and designing further experiments. Below is a generalized protocol for a typical in vitro biochemical kinase assay used to determine IC50 values.
General Protocol for a Biochemical Kinase Inhibition Assay
This protocol outlines the key steps for measuring the inhibitory effect of a compound on the activity of a purified kinase enzyme. Assays are typically performed in 96-well or 384-well plates to accommodate multiple concentrations of the test compound.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the kinase, containing MgCl₂, and other co-factors as required.
- ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should ideally be close to the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
- Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase.
- Test Compound Dilution Series: Prepare a serial dilution of this compound (or other inhibitors) in DMSO, followed by a further dilution in the kinase buffer.
2. Assay Procedure:
- Compound Addition: Add the diluted test compounds to the wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
- Kinase Addition: Add the purified kinase enzyme to all wells except the negative control.
- Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Reaction Initiation: Start the kinase reaction by adding a mixture of the ATP and substrate solution to all wells.
- Reaction Incubation: Incubate the plate for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Reaction Termination: Stop the reaction by adding a stop solution, which typically contains a high concentration of EDTA to chelate the Mg²⁺ ions required for kinase activity.
3. Detection and Data Analysis:
- Signal Detection: The method of detection depends on the assay format. Common methods include:
- Radiometric Assays: Quantify the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate.
- Fluorescence/Luminescence-Based Assays: Measure changes in fluorescence or luminescence resulting from ATP depletion (e.g., Kinase-Glo®) or ADP formation (e.g., ADP-Glo®).
- TR-FRET Assays: Use a phospho-specific antibody labeled with a fluorophore to detect the phosphorylated substrate.
- Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
- Plot the percentage inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the typical workflow for determining the IC50 of an inhibitor in a biochemical kinase assay.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Protein Kinase C (PKC) Signaling Pathway
This compound is a known potent inhibitor of Protein Kinase C. PKC is a central node in signal transduction, regulating numerous cellular processes. The diagram below illustrates a simplified canonical PKC signaling pathway.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
References
A Comparative In Vivo Analysis of 7-Oxostaurosporine and Its Analogs, UCN-01 and Midostaurin
A detailed examination of the in vivo anti-cancer properties, mechanisms of action, and experimental protocols for 7-Oxostaurosporine and its prominent analogs, UCN-01 (7-hydroxystaurosporine) and Midostaurin (CGP 41251).
This guide provides a comparative overview of this compound and its key analogs, UCN-01 and Midostaurin, focusing on their in vivo anti-tumor efficacy. Staurosporine and its derivatives have garnered significant interest in oncology research due to their potent protein kinase inhibitory activity. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
In Vivo Efficacy: A Comparative Summary
The following tables summarize the in vivo anti-cancer activity of this compound, UCN-01, and Midostaurin across various tumor xenograft models. It is important to note that direct head-to-head in vivo comparative studies are limited in the publicly available literature. Therefore, the data presented here is compiled from separate studies, and direct comparisons should be made with caution due to variations in experimental design, including cancer cell lines, animal models, drug formulation, and administration routes.
Table 1: In Vivo Efficacy of this compound
| Compound | Cancer Model | Animal Model | Dosage and Administration | Efficacy | Reference |
| This compound | Not Specified Xenograft | Not Specified | 6 mg/kg, IV, once daily | 56.1% Tumor Growth Inhibition (TGI) | [1] |
Table 2: In Vivo Efficacy of UCN-01 (7-hydroxystaurosporine)
| Compound | Cancer Model | Animal Model | Dosage and Administration | Efficacy | Reference |
| UCN-01 | Pancreatic Cancer (PAN-3-JCK, CRL 1420) | Nude Mice | 5 or 10 mg/kg, IP, daily for 5 days, 2-day break, then 5 more injections | Significant tumor growth suppression | [2][3] |
| UCN-01 | Breast Cancer (MCF-7, Br-10) | Nude Mice | 7.5 mg/kg, IP, 5 consecutive days/week for 2 weeks | T/C Ratio: 25.0% (MCF-7), 27.0% (Br-10) | [4] |
| UCN-01 | Epidermoid Carcinoma (A431) | Murine Model | Not Specified | T/C Ratio: 0.40 | [5] |
| UCN-01 | Fibrosarcoma (HT1080) | Murine Model | Not Specified | T/C Ratio: 0.17 | [5] |
| UCN-01 | Acute Myeloid Leukemia (HL-60) | Murine Model | Not Specified | T/C Ratio: 0.61 | [5] |
Table 3: In Vivo Efficacy of Midostaurin (CGP 41251)
| Compound | Cancer Model | Animal Model | Dosage and Administration | Efficacy | Reference |
| Midostaurin | Acute Myeloid Leukemia (SKNO-1-luc+) | NSG Mice | 80 mg/kg, Oral Gavage, daily | Significantly lowered leukemia burden and increased median survival | [6] |
| Midostaurin | Acute Myeloid Leukemia (OCI-AML3-luc+) | NSG Mice | 100 mg/kg, Oral Gavage, daily | Significantly lowered leukemia burden and increased median survival | [6] |
| Midostaurin with ATRA | Acute Myeloid Leukemia (HL-60, U937) | NOD/SCID Mice | 50 mg/kg, Oral, daily for 10 days | Demonstrated antitumor activity | [7] |
Key Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their anti-cancer effects by inhibiting a range of protein kinases, leading to the disruption of critical cellular signaling pathways that control cell growth, proliferation, and survival.
This compound: Targeting PKC and NF-κB
This compound is a potent inhibitor of Protein Kinase C (PKC) and has been shown to induce apoptosis by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway.[1] The inhibition of the p-p65 subunit of NF-κB is a key mechanism of its anti-tumor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UCN-01 (7-hydoxystaurosporine) inhibits in vivo growth of human cancer cells through selective perturbation of G1 phase checkpoint machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UCN‐01 (7‐Hydoxystaurosporine) Inhibits in vivo Growth of Human Cancer Cells through Selective Perturbation of G1 Phase Checkpoint Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of UCN-01, a selective inhibitor of protein kinase C, in murine and human tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of midostaurin and ATRA exerts dose-dependent dual effects on acute myeloid leukemia cells with wild type FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: 7-Oxostaurosporine in Combination Chemotherapy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical and clinical studies reveals the significant synergistic potential of 7-Oxostaurosporine (UCN-01) when used in combination with conventional chemotherapy drugs. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its efficacy, supported by experimental data and detailed methodologies, underscoring its promise in enhancing anti-cancer therapies.
This compound, a potent protein kinase inhibitor, has demonstrated the ability to potentiate the cytotoxic effects of several DNA-damaging agents, including cisplatin, carboplatin, topotecan, and fluorouracil. The primary mechanism underlying this synergy is the abrogation of the G2 cell cycle checkpoint, a critical defense mechanism that allows cancer cells to repair DNA damage before proceeding to mitosis. By inhibiting key regulators of this checkpoint, such as Checkpoint kinase 1 (Chk1), this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.
Comparative Analysis of Preclinical Synergy
The synergistic interactions between this compound and various chemotherapy drugs have been evaluated in numerous preclinical studies across a range of cancer cell lines. While specific quantitative measures of synergy, such as the Combination Index (CI) and Dose Reduction Index (DRI), are not uniformly reported across all studies, the available data consistently indicate a significant enhancement of anti-tumor activity. The Chou-Talalay method is a widely accepted approach for quantifying drug synergy, where a CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][2][3][4][5]
Table 1: Synergistic Effects of this compound with Cisplatin and Carboplatin
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Ovarian Cancer | Chinese Hamster Ovary (CHO) | UCN-01 enhanced cisplatin cytotoxicity up to 60-fold and reduced the concentration of cisplatin needed to kill 90% of cells by 3-fold.[6] | [6] |
| Non-Small Cell Lung Cancer | A549, Calu1, H596 | Synergistic growth inhibition was observed when cisplatin was administered before UCN-01, particularly in p53-deficient cell lines. | |
| Advanced Solid Tumors | Preclinical Models | Preclinical data indicate that UCN-01 potentiates the apoptotic response to platinum agents like cisplatin.[7] | [7] |
| Various Solid Tumors | Clinical (Phase I) | A phase I trial of carboplatin with UCN-01 was conducted based on preclinical data showing synergy. |
Table 2: Synergistic Effects of this compound with Topotecan and Irinotecan
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Ovarian Cancer | Preclinical Models | Preclinical evidence suggests synergy between UCN-01 and topotecan.[8] | [8] |
| Solid Tumors | Preclinical Models | Synergism between camptothecin (the active metabolite of irinotecan) and UCN-01 has been shown in multiple preclinical studies.[9] | [9] |
| Prostate & Lung Adenocarcinoma | PC-3, A549 | In vitro combination of perifosine and UCN-01 demonstrated synergism. | [10] |
Table 3: Synergistic Effects of this compound with Fluorouracil (5-FU)
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Colon Cancer | LoVo | Preclinical studies indicated that UCN-01 potentiates the cytotoxic effects of 5-FU. Additive effects on apoptosis were seen with simultaneous administration. | |
| Advanced Solid Tumors | Clinical (Phase I) | A phase I clinical trial was designed based on preclinical potentiation of 5-FU cytotoxicity by UCN-01. |
Mechanism of Action: Abrogation of the G2 Checkpoint
The synergistic effect of this compound with DNA-damaging chemotherapy is primarily attributed to its role as a checkpoint inhibitor. The following diagram illustrates the proposed signaling pathway.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of cisplatin-induced cytotoxicity by 7-hydroxystaurosporine (UCN-01), a new G2-checkpoint inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclin-dependent kinase inhibitor UCN-01 plus cisplatin in advanced solid tumors: a California cancer consortium phase I pharmacokinetic and molecular correlative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UCN-01 in combination with topotecan in patients with advanced recurrent ovarian cancer: a study of the Princess Margaret Hospital Phase II consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1 study of UCN-01 in combination with irinotecan in patients with resistant solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of 7-Oxostaurosporine and Midostaurin for Preclinical Cancer Research
A detailed analysis for researchers, scientists, and drug development professionals on the mechanisms of action, target profiles, and preclinical efficacy of two prominent staurosporine analogs.
This guide provides a comprehensive, data-supported comparison of 7-Oxostaurosporine and Midostaurin, two structurally related kinase inhibitors with significant potential in oncology research. While both molecules originate from the staurosporine family, their distinct biochemical profiles and mechanisms of action warrant a detailed head-to-head analysis to inform preclinical study design and drug development strategies.
At a Glance: Key Differences and Similarities
| Feature | This compound | Midostaurin |
| Primary Target(s) | Potent inhibitor of Protein Kinase C (PKC) | Multi-kinase inhibitor targeting FLT3, KIT, PKC, VEGFR2, PDGFR, and others |
| Mechanism of Action | Induces apoptosis and inhibits the NF-κB signaling pathway | Inhibits multiple receptor tyrosine kinases, leading to cell cycle arrest and apoptosis |
| Therapeutic Focus | Primarily investigated for its cytotoxic and cell cycle arrest properties in various cancers | Approved for the treatment of FLT3-mutated Acute Myeloid Leukemia (AML) and advanced Systemic Mastocytosis (SM) |
| Clinical Development | Primarily in preclinical and early clinical investigation | FDA-approved and established in clinical practice |
Mechanism of Action and Signaling Pathways
This compound: This compound is a potent inhibitor of Protein Kinase C (PKC), a family of kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis.[1] By inhibiting PKC, this compound can trigger programmed cell death in cancer cells.[1] Furthermore, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation and cell survival.[1][2][3] The inhibition of NF-κB can sensitize cancer cells to other therapeutic agents and reduce their metastatic potential.
Midostaurin: In contrast to the more focused action of this compound, Midostaurin is a multi-targeted kinase inhibitor.[4] Its primary mechanism of action involves the inhibition of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4][5] By blocking the constitutive activation of mutant FLT3, Midostaurin disrupts downstream signaling pathways crucial for leukemic cell proliferation and survival, including the PI3K/Akt, MAPK, and STAT5 pathways.[5][6] Additionally, Midostaurin inhibits other important kinases such as KIT, VEGFR2, and PDGFR, contributing to its broad anti-cancer activity.[4]
Signaling Pathway Diagrams:
Quantitative Data: Kinase Inhibition and Cytotoxicity
Table 1: Comparative Kinase Inhibition Profile (IC50 values)
| Kinase Target | This compound (IC50) | Midostaurin (IC50) | Reference |
| PKCα | Potent inhibitor (nM range) | Not explicitly reported, but known to inhibit | [1] |
| FLT3 (Wild-Type) | Data not available | ~11 nM | [6] |
| FLT3 (ITD mutant) | Data not available | ~10 nM | [7] |
| KIT | Data not available | ~42 nM | [7] |
| VEGFR2 | Data not available | ~30 nM | [4] |
| PDGFRβ | Data not available | ~40 nM | [4] |
| Chk1 | 11 nM (as 7-hydroxystaurosporine) | Data not available | [8] |
Table 2: In Vitro Cytotoxicity (IC50 values) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Derivatives (IC50) | Midostaurin (IC50) | Reference |
| HL-60 | Promyelocytic Leukemia | 10.33 nM (mixture of 2- and 3-hydroxy-7-oxostaurosporine) | Data not available in direct comparison | [9][10][11][12] |
| Jurkat | T-cell Leukemia | 10.33 nM (mixture of 2- and 3-hydroxy-7-oxostaurosporine) | Data not available in direct comparison | [9][10][11][12] |
| K562 | Chronic Myeloid Leukemia | 19.33 nM (mixture of 2- and 3-hydroxy-7-oxostaurosporine) | Data not available in direct comparison | [9][10][11][12] |
| HCT-8 | Colon Cancer | 23.67 nM (mixture of 2- and 3-hydroxy-7-oxostaurosporine) | Data not available in direct comparison | [9][10][11][12] |
| SF-295 | Glioblastoma | 28.33 nM (mixture of 2- and 3-hydroxy-7-oxostaurosporine) | Data not available in direct comparison | [9][10][11][12] |
| MDA-MB-435 | Melanoma | 33.33 nM (mixture of 2- and 3-hydroxy-7-oxostaurosporine) | Data not available in direct comparison | [9][10][11][12] |
| Ba/F3 (FLT3-ITD) | Pro-B cells | Data not available | <10 nM | [7] |
Note: The cytotoxicity data for this compound derivatives suggests potent anti-proliferative activity across a range of cancer cell lines.[9][10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical research. Below are representative protocols for key experiments cited in this guide.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The reaction typically involves a radioactive ATP analog (e.g., [γ-³²P]ATP) or a fluorescence-based detection method.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., myelin basic protein for some kinases)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP ([γ-³²P]ATP for radioactive assays)
-
Test compounds (this compound, Midostaurin) dissolved in DMSO
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
For radioactive assays, wash the membranes to remove unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
For fluorescence-based assays, measure the fluorescence signal according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound, Midostaurin) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Subcutaneous Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice. The growth of the resulting tumors is monitored over time in response to treatment with the test compound.[15][16]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Cell culture medium and PBS
-
Test compounds (this compound, Midostaurin) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells from culture and resuspend them in PBS or a suitable matrix (e.g., Matrigel).
-
Subcutaneously inject a defined number of cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once weekly).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of the compounds.
Conclusion
This compound and Midostaurin, while both derived from staurosporine, exhibit distinct pharmacological profiles that make them suitable for different research applications. This compound's potent and relatively specific inhibition of PKC and the NF-κB pathway makes it a valuable tool for investigating the roles of these pathways in cancer cell survival and for exploring its potential as a cytotoxic agent. In contrast, Midostaurin's broad-spectrum kinase inhibition, particularly its potent activity against FLT3, has led to its successful clinical development for specific hematological malignancies.
For researchers studying PKC and NF-κB signaling, this compound offers a more targeted approach. For those investigating FLT3-driven leukemias or seeking a multi-targeted kinase inhibitor with proven clinical relevance, Midostaurin is the more established compound. This head-to-head comparison, supported by the provided experimental data and protocols, should serve as a valuable resource for designing and interpreting preclinical studies aimed at advancing our understanding of cancer biology and developing novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uniform sensitivity of FLT3 activation loop mutants to the tyrosine kinase inhibitor midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The radiosensitizing agent 7-hydroxystaurosporine (UCN-01) inhibits the DNA damage checkpoint kinase hChk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Structure Elucidation and Anticancer Activity of this compound Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure elucidation and anticancer activity of this compound derivatives from the Brazilian endemic tunicate Eudistoma vannamei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchhub.com [researchhub.com]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
A Comparative Analysis of the Therapeutic Index: 7-Oxostaurosporine vs. Doxorubicin
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of the therapeutic index of two potent anti-cancer agents, 7-Oxostaurosporine and doxorubicin, reveals critical differences in their efficacy and toxicity profiles. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by experimental data, methodologies, and pathway visualizations to inform future pre-clinical and clinical research.
**Executive Summary
Doxorubicin, a long-standing cornerstone of chemotherapy, is known for its broad-spectrum anti-tumor activity, which is unfortunately accompanied by significant cardiotoxicity, thereby narrowing its therapeutic window. In contrast, this compound, a derivative of the microbial alkaloid staurosporine, has emerged as a highly potent inhibitor of protein kinase C (PKC) with impressive cytotoxic effects against various cancer cell lines at nanomolar concentrations. While in vivo toxicity data for this compound is less extensive, available evidence suggests a potentially more favorable therapeutic index compared to doxorubicin, warranting further investigation.
Comparative Efficacy and Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and doxorubicin across a range of cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Promyelocytic Leukemia | 26.04 | [1] |
| Molt-4 | Lymphocytic Leukemia | 16.27 | [1] |
| Jurkat | T-cell Leukemia | 10.33 | [1] |
| K562 | Chronic Myeloid Leukemia | 144.47 | [1] |
| HCT-8 | Colon Cancer | 58.24 | [1] |
| SF-295 | Glioblastoma | 57.90 | [1] |
| MDA-MB-435 | Melanoma | 28.68 | [1] |
| PBMC (Normal) | Peripheral Blood Mononuclear Cells | 687.08 | [1] |
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 8.00 | |
| A549 | Lung Cancer | 1.50 | |
| HeLa | Cervical Cancer | 1.00 | |
| LNCaP | Prostate Cancer | 0.25 | |
| MCF-7 | Breast Cancer | 0.1 - 2.5 | [2] |
| HepG2 | Liver Cancer | 12.2 | |
| Huh7 | Liver Cancer | > 20 | |
| SNU-449 | Liver Cancer | > 20 |
In Vivo Toxicity and Therapeutic Index
The therapeutic index (TI) is a quantitative measurement of a drug's safety, typically calculated as the ratio of the toxic dose to the therapeutic dose.
Table 3: In Vivo Toxicity and Therapeutic Index Comparison
| Compound | Animal Model | LD50 / MTD | Efficacious Dose | Therapeutic Index (TI) | Reference |
| This compound | Mice | MTD > 6 mg/kg | 6 mg/kg (tumor regression) | > 1 (Estimated) | |
| Doxorubicin (Free) | Mice | LD50 = 17 mg/kg | Varies | Varies | |
| Doxorubicin (Liposomal) | Mice | LD50 = 32 mg/kg | Varies | Varies |
Note: The therapeutic index for doxorubicin is highly dependent on the cancer type and dosing regimen. The MTD for this compound is noted as greater than the efficacious dose, suggesting a favorable therapeutic window, though a definitive LD50 has not been established in the reviewed literature.
Mechanisms of Action and Signaling Pathways
This compound: A Potent Protein Kinase C Inhibitor
This compound exerts its anti-cancer effects primarily through the potent inhibition of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[3] By inhibiting PKC, this compound disrupts these signaling cascades, leading to cell cycle arrest and programmed cell death.
Caption: Signaling pathway of this compound.
Doxorubicin: A Multifaceted Assault on Cancer Cells
Doxorubicin's mechanism of action is more complex, involving multiple cellular targets. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This leads to double-strand breaks in the DNA, triggering apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Caption: Mechanism of action of Doxorubicin.
Experimental Protocols
MTT Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for IC50 determination using MTT assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or doxorubicin) and incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo LD50 Determination in Mice
The median lethal dose (LD50) is determined through acute toxicity studies in animal models, typically mice.
Caption: General workflow for in vivo LD50 determination.
Detailed Protocol:
-
Animal Acclimatization: Healthy, adult mice of a specific strain are acclimatized to the laboratory conditions for at least one week.
-
Grouping and Dosing: Animals are randomly assigned to several dose groups (typically 4-5 groups with at least 5 animals per sex per group) and a control group. A single dose of the test substance is administered via the intended clinical route (e.g., intravenous injection).
-
Observation: The animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is recorded weekly.
-
Necropsy: All animals (including those that die during the study and survivors at the end) are subjected to a gross necropsy.
-
LD50 Calculation: The LD50 value is calculated using appropriate statistical methods, such as the probit method, based on the mortality data.
Conclusion
This comparative analysis indicates that this compound is a highly potent anti-cancer agent with a potentially wider therapeutic window than doxorubicin, primarily due to its high efficacy at nanomolar concentrations and seemingly lower toxicity in preliminary in vivo assessments. The selectivity of this compound for cancer cells over normal cells, as suggested by the in vitro data, is a promising characteristic.
However, the well-established clinical use of doxorubicin is supported by extensive data on its efficacy across a broad range of cancers. Its significant side effects are also well-characterized and can be managed to some extent with liposomal formulations and careful monitoring.
Further rigorous in vivo toxicity studies are imperative to definitively establish the therapeutic index of this compound and to ascertain its safety profile before it can be considered a viable clinical alternative to doxorubicin. This guide serves as a foundational resource for researchers to design and execute such critical future studies.
References
- 1. Structure Elucidation and Anticancer Activity of this compound Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new inhibitor of protein kinase C, RK-1409 (this compound). II. Fermentation, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy with 7-Oxostaurosporine (UCN-01): A Comparative Guide for Researchers
7-Oxostaurosporine, also known as UCN-01, is a multi-targeted protein kinase inhibitor that has been investigated for its synergistic anti-cancer effects when combined with various DNA-damaging agents.[1][2] Preclinical studies have demonstrated its ability to abrogate S- and G2-checkpoints, thereby enhancing the cytotoxicity of several chemotherapeutic drugs.[2][3] This guide provides a comparative overview of key combination therapy studies involving this compound, presenting quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from preclinical and clinical studies of this compound in combination with other anticancer agents.
Table 1: Preclinical Efficacy of this compound in Combination with Gemcitabine
| Cell Line Variant | Combination Sequence | Outcome Measure | Result |
| Lovo 175x2 (mutant p53) | Gemcitabine prior to UCN-01 | Apoptosis Induction | 2-fold higher than the sum of each drug alone[4] |
| Lovo B2 (wild type p53) | Simultaneous exposure | p53 Upregulation | ~2-fold[4] |
| Lovo B2 (wild type p53) | UCN-01 prior to Gemcitabine | p53 Expression | No change[4] |
| Lovo Variants | Gemcitabine (1.0 μM) | Cell Cycle | Time-dependent increase of cells in S phase[4] |
| Lovo Variants | UCN-01 (0.5 μM) | Cell Cycle (24 hr) | Arrest in G0/G1[4] |
| Lovo Variants | UCN-01 (0.5 μM) | Cell Cycle (48 hr) | Accumulation in S phase[4] |
Table 2: Clinical Trial Outcomes of this compound Combination Therapies
| Study Phase | Combination Regimen | Patient Population | Key Outcomes |
| Phase I | Irinotecan (75-125 mg/m²) + UCN-01 (50-90 mg/m²) | Resistant Solid Tumors (n=25) | MTD: Irinotecan 125 mg/m² + UCN-01 70 mg/m² (day 2) & 35 mg/m² (day 23)[1][2]; 2 Partial Responses in TNBC[1][2]; 12 patients with stable disease (mean duration 18 weeks)[1] |
| Phase II | Irinotecan (100–125 mg/m²) + UCN-01 (70 mg/m² day 2, 35 mg/m² day 23) | Metastatic Triple Negative Breast Cancer (n=25) | Overall Response Rate: 4%[3]; Clinical Benefit Rate (CR+PR+SD ≥6 months): 12%[3]; Median OS (TP53 mutant vs. wild type): 5.5 vs. 20.3 months[3] |
| Phase I | Fluorouracil (escalated to 2,600 mg/m²) + UCN-01 (135 mg/m² cycle 1, 67.5 mg/m² subsequent) | Advanced Solid Tumors | Recommended Phase II dose of FU: 2,600 mg/m² with monthly UCN-01[5]; 7 patients had stable disease[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Preclinical Study: Gemcitabine in Combination with UCN-01 [4]
-
Cell Lines: Lovo colon cancer cell line variants with wild-type p53 (Lovo B2), non-functional p53 (Lovo Li), and mutant p53 (Lovo 175x2) were utilized.
-
Drug Exposure:
-
Single Agent: Cells were exposed to 1.0 μM gemcitabine or 0.05 μM staurosporine (STS) or 0.5 μM UCN-01.
-
Simultaneous: Cells were exposed to gemcitabine and UCN-01 or STS at the same time.
-
Sequential: Cells were exposed to one drug for a period, followed by the second drug.
-
-
Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle was determined after 24 and 48 hours of drug exposure.
-
Apoptosis Assay: The induction of apoptosis was quantified to assess the cytotoxic effects of the drug combinations.
-
Western Blotting: Expression levels of proteins such as p53 and E2F1 were analyzed to understand the molecular mechanisms of action.
Clinical Trial: Irinotecan in Combination with UCN-01 (Phase I) [1][2]
-
Patient Population: Patients with resistant solid tumor malignancies.
-
Treatment Regimen: Irinotecan was administered intravenously on days 1, 8, 15, and 22. UCN-01 was administered intravenously on day 2, with subsequent doses on day 23 of a 42-day cycle. Doses were escalated across five levels.
-
Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profiles of UCN-01 and irinotecan.
-
Pharmacodynamics: Blood, normal rectal mucosa, and tumor biopsies were obtained at baseline and 24 hours post-UCN-01 administration to assess the levels of phosphorylated ribosomal protein S6.
Clinical Trial: Irinotecan in Combination with UCN-01 (Phase II) [3]
-
Patient Population: Patients with metastatic triple-negative breast cancer previously treated with anthracyclines and taxanes.
-
Treatment Regimen: Irinotecan (100–125 mg/m²) was administered intravenously on days 1, 8, 15, and 22. UCN-01 (70 mg/m² on day 2, 35 mg/m² on day 23 and subsequent doses) was administered in a 42-day cycle.
-
Response Evaluation: Antitumor response was evaluated after every cycle using RECIST 1.0 criteria.
-
Biomarker Analysis: Peripheral blood mononuclear cells (PBMCs) were assessed for phosphorylated ribosomal protein S6 (pS6). Serial tumor biopsies were analyzed for γH2AX and pChk1S296 by immunostaining. TP53 mutation status of the tumors was also determined.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows described in the combination therapy studies.
Caption: UCN-01 potentiates DNA damage-induced apoptosis by inhibiting Chk1 and abrogating the S/G2 checkpoint.
Caption: Workflow for the Phase I/II clinical trials of UCN-01 in combination with Irinotecan.
References
- 1. A Phase 1 study of UCN-01 in combination with irinotecan in patients with resistant solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1 study of UCN-01 in combination with irinotecan in patients with resistant solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of UCN-01 in combination with irinotecan in patients with metastatic triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I trial of the cyclin-dependent kinase inhibitor and protein kinase C inhibitor 7-hydroxystaurosporine in combination with Fluorouracil in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
